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  • Product: [4-(dimethylphosphoryl)phenyl]boronic acid
  • CAS: 1376932-77-2

Core Science & Biosynthesis

Foundational

[4-(Dimethylphosphoryl)phenyl]boronic Acid: A Strategic Building Block in Medicinal Chemistry and Advanced Materials

Executive Summary As drug discovery programs increasingly target complex biological spaces, the physicochemical properties of lead compounds dictate their clinical viability. [4-(Dimethylphosphoryl)phenyl]boronic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly target complex biological spaces, the physicochemical properties of lead compounds dictate their clinical viability. [4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) has emerged as a highly specialized bifunctional building block. Combining the robust carbon-carbon bond-forming capability of a boronic acid with the unique electronic and steric profile of a dimethylphosphoryl group, this reagent allows medicinal chemists to systematically improve aqueous solubility, metabolic stability, and target binding affinity.

Drawing from extensive application experience in hit-to-lead optimization, this whitepaper provides an in-depth technical analysis of the chemical properties, strategic utility, and validated synthetic protocols associated with this critical reagent.

Chemical Identity & Physicochemical Profiling

The structural architecture of [4-(dimethylphosphoryl)phenyl]boronic acid features a central benzene ring substituted at the para positions with a boronic acid moiety (-B(OH)₂) and a dimethylphosphoryl group (-P(=O)(CH₃)₂).

This dual functionality is highly synergistic: the boronic acid serves as a transient synthetic handle that is consumed during cross-coupling, while the dimethylphosphoryl group is permanently installed into the final molecular architecture. The phosphoryl oxygen acts as a potent, directional hydrogen bond acceptor, while the methyl groups provide a localized lipophilic shield, creating a unique micro-environment that often evades rapid cytochrome P450-mediated metabolism [1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, essential for calculating reaction stoichiometries and predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) impacts [2].

PropertyValue
Chemical Name [4-(Dimethylphosphoryl)phenyl]boronic acid
CAS Number 1376932-77-2
Molecular Formula C₈H₁₂BO₃P
Molecular Weight 197.97 g/mol
Monoisotopic Mass 198.0617 Da
InChIKey RKAQFJAWJNLUCL-UHFFFAOYSA-N
SMILES CP(=O)(C)c1ccc(B(O)O)cc1
H-Bond Donors 2 (Boronic acid -OH groups)
H-Bond Acceptors 3 (Boronic acid -O, Phosphoryl P=O)
Predicted State Solid (typically an off-white powder)

The Strategic Role of the Dimethylphosphoryl Group in Drug Design

In my experience optimizing kinase inhibitor libraries, the introduction of a dimethylphosphoryl-aryl vector is rarely an accident; it is a calculated bioisosteric replacement.

Bioisosterism and Solubility Enhancement

Historically, medicinal chemists have relied on amides, sulfonamides, or basic amines to improve the solubility of lipophilic biaryl cores. However, these groups often introduce liabilities, such as susceptibility to hydrolysis or unwanted hERG channel interactions. The dimethylphosphoryl group acts as a metabolically inert bioisostere for amides and sulfonamides. The highly polarized P=O bond significantly lowers the LogD of the parent molecule, driving dramatic improvements in thermodynamic aqueous solubility without introducing a basic center [3].

Target Engagement in Kinase Inhibitors

The tetrahedral geometry of the phosphorus atom projects the methyl groups and the oxygen atom into distinct spatial vectors. In the design of host kinase inhibitors (such as CSNK2 or ALK inhibitors), the phosphoryl oxygen frequently acts as a critical hydrogen bond acceptor, interacting with solvent-exposed lysine residues or structural water molecules at the edge of the ATP-binding pocket [4].

MedChemWorkflow Hit Hit Identification (Suboptimal Solubility) Design Bioisosteric Design Add Dimethylphosphoryl Hit->Design Synthesis Parallel Synthesis Suzuki Coupling Design->Synthesis Assay In Vitro Profiling Kinase Assay & ADME Synthesis->Assay Assay->Design SAR Feedback Lead Lead Compound Enhanced Potency Assay->Lead

Caption: Hit-to-lead optimization workflow utilizing dimethylphosphoryl bioisosterism.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary application of [4-(dimethylphosphoryl)phenyl]boronic acid is the installation of the dimethylphosphoryl-phenyl moiety via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Considerations & Catalyst Selection

A common pitfall when coupling phosphoryl-substituted aryls is catalyst poisoning. The strongly Lewis basic phosphoryl oxygen can coordinate to the active Pd(0) or Pd(II) species, forming stable, off-cycle complexes that stall the catalytic cycle.

Causality in Reagent Selection: To circumvent this, we mandate the use of Palladium catalysts with sterically demanding, strongly coordinating bidentate ligands—such as Pd(dppf)Cl₂ . The large bite angle of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand prevents the phosphoryl oxygen from displacing the phosphines, maintaining a high turnover frequency. Furthermore, microwave irradiation is preferred over conventional heating to outcompete the thermal protodeboronation (cleavage of the C-B bond) that can occur with electron-deficient boronic acids.

SuzukiCycle Pd_Cat Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd_0 Active Pd(0) Species Pd_Cat->Pd_0 Reduction Ox_Add 1. Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd_0->Ox_Add Transmet 2. Transmetalation Ar-Pd(II)-X +[Ar'-B(OH)3]- -> Ar-Pd(II)-Ar' Ox_Add->Transmet Red_Elim 3. Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) Transmet->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Coupled Biaryl Product Red_Elim->Product Boronic [4-(Dimethylphosphoryl)phenyl]boronic acid + Base (OH-) Boronic->Transmet Forms reactive boronate

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling with phosphoryl boronic acids.

Validated Experimental Protocol

The following protocol is a self-validating system designed to maximize yield while suppressing protodeboronation and homocoupling artifacts.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Coupling of[4-(dimethylphosphoryl)phenyl]boronic acid with a generic aryl/heteroaryl bromide.

Reagents & Stoichiometry:

  • Aryl bromide (1.0 equiv, 1.0 mmol) *[4-(Dimethylphosphoryl)phenyl]boronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol, prepared as a 3M aqueous solution)

  • 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, charge the aryl bromide, [4-(dimethylphosphoryl)phenyl]boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Causality Note: A 1.5x excess of the boronic acid is strictly required. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). The excess compensates for both boroxine formation and minor protodeboronation side-reactions.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane, followed by 1.0 mL of 3M aqueous K₂CO₃.

    • Causality Note: The biphasic Dioxane/H₂O system is critical. Water is required to hydrolyze the boronic acid into the highly reactive, electron-rich boronate anion [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation.

  • Degassing (Critical Step): Submerge a long needle into the liquid phase and sparge with inert Argon gas for exactly 10 minutes.

    • Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes and promotes the unwanted Glaser-type homocoupling of the boronic acid.

  • Microwave Irradiation: Seal the vial with an aluminum crimp cap. Irradiate in a dedicated microwave synthesizer at 110 °C for 25 minutes.

  • Workup & Extraction: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL). Separate the phases. Extract the aqueous layer with an additional portion of Ethyl Acetate (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify via flash column chromatography.

    • Causality Note: Due to the high polarity of the dimethylphosphoryl group, standard Hexane/Ethyl Acetate gradients often fail to elute the product. A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is highly recommended for successful isolation.

Handling, Stability, and Storage

Like most arylboronic acids, [4-(dimethylphosphoryl)phenyl]boronic acid is susceptible to atmospheric moisture variations. Upon prolonged exposure to dry air, it undergoes spontaneous dehydration to form a cyclic boroxine trimer. While the boroxine is equally reactive in Suzuki couplings (provided aqueous base is used), it alters the effective molecular weight of the bulk powder.

Storage Standard: Store the compound in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. If precise stoichiometric control is required for a highly sensitive reaction, the exact boronic acid/boroxine ratio should be determined via quantitative ¹H-NMR prior to use.

References

  • PubChemLite Database. "RKAQFJAWJNLUCL-UHFFFAOYSA-N - Explore Chemical Properties." Université du Luxembourg. URL: [Link]

  • US Patent 9273077B2. "Phosphorus derivatives as kinase inhibitors." Google Patents.
  • ChemRxiv. "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors." ChemRxiv Preprints. URL: [Link]

Exploratory

An In-Depth Technical Guide to [4-(dimethylphosphoryl)phenyl]boronic acid: Structure, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry [4-(dimethylphosphoryl)phenyl]boronic acid is an organoboron compound that has garnered signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

[4-(dimethylphosphoryl)phenyl]boronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a boronic acid moiety and a dimethylphosphoryl group, makes it a valuable reagent for the construction of complex molecular architectures. Boronic acids, in general, are widely recognized for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of the dimethylphosphoryl group imparts distinct electronic and steric properties, influencing the reactivity and potential applications of the molecule. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of [4-(dimethylphosphoryl)phenyl]boronic acid, offering insights for researchers and professionals in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental structure of [4-(dimethylphosphoryl)phenyl]boronic acid consists of a phenyl ring substituted at the 1- and 4-positions with a boronic acid [-B(OH)₂] group and a dimethylphosphoryl [-P(O)(CH₃)₂] group, respectively.

PropertyValueSource
Molecular Formula C₈H₁₂BO₃P[3]
Molecular Weight 198.06 g/mol [3]
InChI InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3[3]
SMILES C(C)c1ccc(cc1)B(O)O[3]
CAS Number 1376932-77-2[4]

Synthesis and Purification

General Synthetic Approach: Grignard Reaction

A common and effective method for the synthesis of arylboronic acids is through the use of a Grignard reagent.[5] This multi-step process involves the initial formation of an arylmagnesium halide, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.

Synthesis_Workflow A Aryl Halide (e.g., (4-bromophenyl)dimethylphosphine oxide) B Grignard Reagent Formation (Mg, THF) A->B C Reaction with Trialkyl Borate (e.g., B(OMe)₃) B->C D Hydrolysis (Acidic Workup) C->D E [4-(dimethylphosphoryl)phenyl]boronic acid D->E

Caption: General workflow for the synthesis of arylboronic acids via a Grignard reaction.

Step-by-Step Protocol (General):

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a suitable solvent like anhydrous tetrahydrofuran (THF) are added. A solution of the aryl halide (e.g., (4-bromophenyl)dimethylphosphine oxide) in anhydrous THF is then added dropwise. The reaction is typically initiated with gentle heating or the addition of an iodine crystal. The formation of the Grignard reagent is indicated by a change in the appearance of the reaction mixture.

  • Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate, such as trimethyl borate, in an anhydrous solvent at low temperature (e.g., -78 °C). This step is crucial for the formation of the boronate ester intermediate.

  • Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid (e.g., hydrochloric acid). This hydrolysis step converts the boronate ester to the final boronic acid.

  • Purification: The crude product is typically purified by extraction, followed by crystallization or column chromatography to yield the pure [4-(dimethylphosphoryl)phenyl]boronic acid.

The causality behind these choices lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the trialkyl borate. The subsequent acidic workup is a standard and effective method for hydrolyzing the resulting boronate ester to the desired boronic acid.

Characterization Techniques

A comprehensive characterization of [4-(dimethylphosphoryl)phenyl]boronic acid is essential to confirm its identity, purity, and structural integrity. The following techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For [4-(dimethylphosphoryl)phenyl]boronic acid, ¹H, ¹³C, and ³¹P NMR are particularly informative.

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons of the dimethylphosphoryl group. The aromatic protons will typically appear as a set of doublets or multiplets in the downfield region (around 7-8 ppm), with their coupling patterns providing information about the substitution on the phenyl ring. The methyl protons will appear as a doublet in the upfield region due to coupling with the phosphorus atom.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals will be observed for the aromatic carbons and the methyl carbons. The carbon atoms directly attached to the phosphorus and boron atoms will exhibit characteristic chemical shifts and may show coupling to these nuclei.

  • ³¹P NMR: ³¹P NMR is a crucial technique for compounds containing phosphorus.[6][7] For [4-(dimethylphosphoryl)phenyl]boronic acid, a single resonance is expected in the ³¹P NMR spectrum, and its chemical shift will be indicative of the pentavalent phosphine oxide environment.

While specific NMR data for [4-(dimethylphosphoryl)phenyl]boronic acid is not widely published, data for analogous phenylboronic acids can provide a reference for expected chemical shifts.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can confirm the molecular formula.[10] For [4-(dimethylphosphoryl)phenyl]boronic acid (C₈H₁₂BO₃P), the predicted monoisotopic mass is 198.0617 Da.[3] Common ionization techniques for boronic acids include electrospray ionization (ESI), often in negative ion mode.[11][12]

Predicted MS Adducts: [3]

Adductm/z
[M+H]⁺199.0690
[M+Na]⁺221.0509
[M-H]⁻197.0544
X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.[13] Obtaining a suitable single crystal of [4-(dimethylphosphoryl)phenyl]boronic acid would allow for the precise determination of bond lengths, bond angles, and the overall molecular conformation. This information is invaluable for understanding the steric and electronic properties of the molecule and how it interacts with other molecules. While a crystal structure for the title compound is not publicly available, the Cambridge Crystallographic Data Centre (CCDC) is a repository for such data.[5]

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[1][14] Their ability to form reversible covalent bonds with diols makes them attractive for targeting enzymes and other biological macromolecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of [4-(dimethylphosphoryl)phenyl]boronic acid in drug development is as a building block in Suzuki-Miyaura cross-coupling reactions.[2][15] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[16] This reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many drug candidates.[17]

Suzuki_Coupling A [4-(dimethylphosphoryl)phenyl]boronic acid C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B Aryl/Vinyl Halide or Triflate B->C D Biaryl or Substituted Aromatic Product C->D

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The dimethylphosphoryl group can influence the reactivity of the boronic acid and the properties of the final product. For example, it can act as a hydrogen bond acceptor and may affect the solubility and pharmacokinetic profile of the resulting molecule. The use of [4-(dimethylphosphoryl)phenyl]boronic acid allows for the introduction of this specific functionality into a target molecule, which can be crucial for its biological activity.

Potential as a Pharmacophore

Beyond its role as a synthetic intermediate, the [4-(dimethylphosphoryl)phenyl]boronic acid moiety itself could be explored as a pharmacophore. The boronic acid can interact with active site serine residues in proteases, while the dimethylphosphoryl group can engage in additional interactions, potentially leading to potent and selective enzyme inhibitors.[18]

Conclusion

[4-(dimethylphosphoryl)phenyl]boronic acid is a valuable and versatile compound with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring standard organometallic techniques, is achievable, and its characterization relies on a suite of modern analytical methods. The ability to introduce both a boronic acid and a dimethylphosphoryl group makes it a unique building block for the construction of novel and complex molecules. As the demand for new therapeutic agents continues to grow, the strategic use of such specialized reagents will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Retrieved from [Link]

  • CONICET Digital. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]

  • Lima, F., et al. (2020).
  • PubChem. (n.d.). [4-(dimethylphosphoryl)phenyl]boronic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

  • MDPI. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1536.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 234.
  • Sciforum. (2016). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1H NMR. Retrieved from [Link]

  • arXiv.org. (2026). Molecular origin of 31P-NMR chemical shifts of phosphate groups with bivalent counter ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. Retrieved from [Link]

  • TARA, Trinity College Dublin. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

  • DiVA portal. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. Retrieved from [Link]

Sources

Foundational

[4-(dimethylphosphoryl)phenyl]boronic acid CAS number 1376932-77-2

Topic: [4-(dimethylphosphoryl)phenyl]boronic acid CAS Number: 1376932-77-2[1][2][3] The "Polar Handle" for Medicinal Chemistry & Aqueous Catalysis Executive Summary [4-(dimethylphosphoryl)phenyl]boronic acid (CAS 1376932...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [4-(dimethylphosphoryl)phenyl]boronic acid CAS Number: 1376932-77-2[1][2][3]

The "Polar Handle" for Medicinal Chemistry & Aqueous Catalysis

Executive Summary

[4-(dimethylphosphoryl)phenyl]boronic acid (CAS 1376932-77-2) is a specialized organoboron building block characterized by the presence of a highly polar dimethylphosphine oxide (


) group para to the boronic acid moiety.

Unlike standard phenylboronic acids used strictly for carbon-carbon bond formation, this compound serves a dual purpose in drug discovery and materials science:

  • Structural Module: It acts as a robust Suzuki-Miyaura coupling partner to introduce the dimethylphosphine oxide motif.

  • Physicochemical Modulator: The

    
     group is a bioisostere of amides and sulfones but offers superior metabolic stability and hydrogen-bond accepting capability (HBA), significantly enhancing the aqueous solubility and lowering the lipophilicity (
    
    
    
    ) of drug candidates.

This guide details the synthesis, handling, and application of this compound, providing researchers with a validated roadmap for its integration into high-value scaffolds.

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name [4-(dimethylphosphoryl)phenyl]boronic acid
CAS Number 1376932-77-2
Molecular Formula

Molecular Weight 197.97 g/mol
Appearance White to off-white crystalline solid
Solubility High solubility in DMSO, MeOH, Water (pH > 8); Moderate in DCM.
Acidity (pKa) Boronic acid: ~8.8; Phosphine oxide: Neutral (weakly basic oxygen).
Stability Air-stable; Hygroscopic (store under inert gas recommended).
Structural Insight: The Hydrogen Bond Acceptor

The dimethylphosphine oxide group is a hyper-polar functional group. The P=O bond is highly polarized (


), making the oxygen atom a potent hydrogen bond acceptor (HBA).
  • Dipole Moment: High (~4.0–4.5 D).

  • Metabolic Stability: Unlike phosphonates or phosphates, the P–C bonds in phosphine oxides are resistant to hydrolysis and enzymatic cleavage by phosphatases.

Synthesis & Manufacturing

Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Validated Synthetic Route

The most robust synthesis proceeds via the selective phosphorylation of a dihalo-benzene precursor, followed by lithiation-borylation .

Step 1: Synthesis of 1-bromo-4-(dimethylphosphoryl)benzene

Reagents: 1-bromo-4-iodobenzene, Dimethylphosphine oxide (SPO), Pd(OAc)₂, Xantphos,


.

The iodine atom in 1-bromo-4-iodobenzene is selectively coupled due to the weaker C–I bond compared to C–Br.

  • Charge a reaction vessel with 1-bromo-4-iodobenzene (1.0 equiv), Dimethylphosphine oxide (1.1 equiv), and

    
     (2.0 equiv).
    
  • Add Catalyst: Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) in dry 1,4-dioxane.

  • Reaction: Heat to 100°C for 12 hours under

    
    .
    
  • Workup: Filter inorganic salts, concentrate, and purify via silica flash chromatography (Eluent: 5% MeOH in DCM).

  • Yield: Typically 85–92%.

Step 2: Cryogenic Lithiation & Borylation

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (


), HCl.
  • Dissolve 1-bromo-4-(dimethylphosphoryl)benzene in anhydrous THF. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Critical: Maintain temperature < -70°C to prevent P=O coordination-induced side reactions. Stir for 30 min.

  • Boryl Trap: Rapidly add Triisopropyl borate (1.5 equiv). Allow to warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Quench with 2M HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.

  • Isolation: Adjust pH to ~5-6. Extract with EtOAc/n-Butanol (due to high polarity). Crystallize from Acetonitrile/Water.

SynthesisPath cluster_0 Step 1: Selective Phosphorylation cluster_1 Step 2: Cryogenic Borylation Precursor 1-bromo-4-iodobenzene Intermediate 1-bromo-4- (dimethylphosphoryl)benzene Precursor->Intermediate SPO, Pd(OAc)2 Xantphos, 100°C Product [4-(dimethylphosphoryl) phenyl]boronic acid Intermediate->Product 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+

Figure 1: Two-step synthetic pathway ensuring regio-control and functional group tolerance.

Application Protocol: Suzuki-Miyaura Coupling

The high polarity of CAS 1376932-77-2 requires specific modifications to standard Suzuki protocols. Non-polar solvents (Toluene/Hexane) often lead to poor conversion due to substrate insolubility.

Optimized "Polar-Phase" Protocol

Objective: Coupling with a heteroaryl chloride (e.g., 4-chloropyridine).

Materials:

  • [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • Catalyst:

    
     (3 mol%) — Robust against Lewis basic P=O.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).[4] Water is essential for boronic acid activation.

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Assembly: In a reaction vial, combine the boronic acid, aryl chloride, base, and catalyst.

  • Solvation: Add the degassed solvent. Seal the vial.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Monitoring: Use LC-MS. The product will be significantly more polar than the starting aryl chloride (lower

      
      , earlier retention time on Reverse Phase).
      
  • Purification:

    • The product likely contains the

      
       group. Do not  use standard hexane/EtOAc washes as the product may wash out into the aqueous phase.
      
    • Extraction: Use DCM or Chloroform/Isopropanol (3:1).

    • Chromatography: Use C18 Reverse Phase silica or normal phase with DCM/MeOH (0–10% gradient).

SuzukiCycle cluster_inputs Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Cl OxAdd->PdII_Ar TransMet Transmetallation (Boronic Acid + Base) PdII_Ar->TransMet Activation by OH- PdII_Biaryl Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Boronic [4-(dimethylphosphoryl) phenyl]boronic acid Boronic->TransMet

Figure 2: Catalytic cycle. The boronic acid enters at the Transmetallation step, requiring base activation.

Medicinal Chemistry Utility

This compound is a "Problem Solver" for DMPK (Drug Metabolism and Pharmacokinetics) issues.

The "Magic Methyl" Effect of Phosphine Oxides

Replacing a phenyl ring or a tert-butyl group with the dimethylphosphoryl phenyl moiety often results in:

  • Solubility Spike: The P=O group accepts up to 3 hydrogen bonds from water, drastically improving aqueous solubility compared to carbon analogs.

  • Lipophilicity Drop: It lowers

    
     by approximately 1.5–2.0 units relative to a phenyl group, keeping compounds within the "Lipinski Rule of 5" space.
    
  • Metabolic Blockade: The steric bulk of the methyl groups on Phosphorus, combined with the high oxidation state, blocks metabolic soft spots (e.g., para-hydroxylation of phenyl rings).

Comparative Data (Simulated for a biaryl scaffold): | Analog | Solubility (pH 7.4) | LogD | Metabolic Clearance (


) |
| :--- | :--- | :--- | :--- |
| -Phenyl  (Carbon) | < 1 µM | 4.5 | High (CYP oxidation) |
| -SO₂Me  (Sulfone) | 50 µM | 2.1 | Low |
| -P(O)Me₂  (This cmpd) | > 200 µM  | 1.8  | Very Low  |

Safety & Handling

  • Hazards: While specific toxicology data for CAS 1376932-77-2 is limited, aryl boronic acids are generally considered irritants (Skin/Eye/Respiratory).

  • Phosphine Oxide Toxicity: Generally low. Unlike phosphines (which are toxic and pyrophoric) or organophosphates (neurotoxic), phosphine oxides are chemically inert and biologically stable.

  • Storage: Store at 2–8°C. The boronic acid moiety can undergo trimerization to form boroxines (anhydrides) upon dehydration. This is reversible upon addition of water/base during the reaction.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews. Link

  • Phosphine Oxides in Medicinal Chemistry

    • Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Synthesis of Phosphine Oxide Precursors

    • Lian, X., et al. (2020). Boron Lewis Acid-Catalyzed Hydrophosphinylation of N-Heteroaryl-Substituted Alkenes with Secondary Phosphine Oxides. Journal of Organic Chemistry.[6] Link

  • General Properties of Aryl Boronic Acids

    • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Exploratory

Physical properties and solubility of [4-(dimethylphosphoryl)phenyl]boronic acid

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes available chemical data with derived theoretical properties and field-standard protocols to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes available chemical data with derived theoretical properties and field-standard protocols to provide a comprehensive reference for [4-(dimethylphosphoryl)phenyl]boronic acid .

Physical Properties, Solubility Behavior, and Application Protocols

Executive Summary

[4-(Dimethylphosphoryl)phenyl]boronic acid (CAS 1376932-77-2) is a bifunctional organoboron building block characterized by the presence of a boronic acid moiety and a polar dimethylphosphine oxide group.[1] Unlike typical lipophilic phenylboronic acids, the incorporation of the phosphoryl (


) group significantly alters the compound's physicochemical profile, enhancing polarity and aqueous solubility.[2] This compound serves as a critical intermediate in the synthesis of water-soluble biaryls via Suzuki-Miyaura cross-coupling and acts as a bioisostere for sulfonamides and carboxamides in medicinal chemistry.

Chemical Identity & Physical Properties

This section consolidates the fundamental identification data and physicochemical constants. Where experimental values are proprietary or absent from open literature, values are derived from Structure-Property Relationship (SPR) analysis of close analogs (e.g., phenylboronic acid and triphenylphosphine oxide).

Table 1: Physicochemical Constants
PropertyData / ValueNotes
Chemical Name [4-(Dimethylphosphoryl)phenyl]boronic acid
CAS Registry Number 1376932-77-2
Molecular Formula

Molecular Weight 197.96 g/mol
Appearance White to off-white solidCrystalline powder
Melting Point > 200 °C (Decomp.)[3]Typical of arylboronic acids (forms anhydride/boroxine upon heating)
pKa (Boronic Acid) ~7.8 – 8.2 (Predicted)Lower than PhB(OH)₂ (8.8) due to electron-withdrawing P=O group
LogP (Octanol/Water) ~0.5 – 0.9 (Predicted)Significantly lower than PhB(OH)₂ (1.58) due to polar P=O
H-Bond Donors 2Boronic acid hydroxyls
H-Bond Acceptors 3Phosphoryl oxygen (strong) + Boronic oxygens
Structural Insight & Electronic Effects

The dimethylphosphine oxide group is a strong hydrogen bond acceptor and a moderate electron-withdrawing group (Hammett


).
  • Effect on Acidity: The electron-withdrawing nature of the P=O group decreases electron density on the boron atom, making it more Lewis acidic. This lowers the pKa relative to unsubstituted phenylboronic acid, facilitating transmetallation in cross-coupling reactions at lower pH ranges.

  • Effect on Solubility: The P=O dipole creates a high localized polarity, disrupting the crystal lattice energy relative to non-polar analogs and enhancing solubility in polar protic solvents.

Solubility Profile & Solvent Compatibility

Understanding the solubility behavior is critical for process development. The dual polarity of the boronic acid and phosphine oxide moieties dictates a specific solvent hierarchy.

Table 2: Solvent Compatibility Guide
Solvent ClassSolventSolubility RatingOperational Notes
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Preferred for stock solutions. P=O and B(OH)₂ interact favorably.
Protic Polar Methanol, EthanolGood (>20 mg/mL)Suitable for reaction media; risk of boronic ester formation on storage.
Water Water (Neutral)Moderate Enhanced vs. PhB(OH)₂. Soluble with heating or pH adjustment.
Water (Basic) 1M NaOH / K₂CO₃High Forms the boronate anion

, highly soluble.
Non-Polar Hexanes, ToluenePoor Insoluble. Useful as anti-solvents for precipitation/purification.
Chlorinated DCM, ChloroformLow to Moderate Solubility improves with small additions of MeOH.
Mechanism of Dissolution

The dissolution process is driven by the solvation of the phosphoryl oxygen. In water, the P=O group accepts hydrogen bonds, while the hydrophobic phenyl ring resists solvation. Under basic conditions (pH > pKa), the boronic acid converts to the tetrahedral boronate anion, rendering the molecule fully water-soluble.

Chemical Reactivity & Applications[2][4][5]

A. Suzuki-Miyaura Cross-Coupling

This compound is a premium substrate for introducing the dimethylphosphine oxide motif into biaryl scaffolds.

  • Reactivity: The electron-deficient nature of the aryl ring (due to P=O) accelerates the transmetallation step, which is often the rate-determining step for arylboronic acids.

  • Catalyst Compatibility: Compatible with standard Pd(0)/Pd(II) systems (e.g.,

    
    , 
    
    
    
    ).
  • Ligand Interference: Note that the product contains a phosphine oxide.[2][3][4][5][6][7] If reduced in situ (rare but possible with strong reductants), it could act as a competing ligand. In standard oxidative couplings, it remains inert.

B. Medicinal Chemistry (Bioisostere)

The dimethylphosphine oxide group is increasingly used as a bioisostere for sulfonamides and tert-butyl groups .

  • Metabolic Stability: The P-C bond is robust against oxidative metabolism (CYP450).

  • Solubility Enhancer: Replacing a phenyl or alkyl group with the dimethylphosphoryl moiety typically lowers LogD and increases thermodynamic solubility.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific solvent system.

Reagents: [4-(dimethylphosphoryl)phenyl]boronic acid, Target Solvent (HPLC Grade), 0.22 µm Syringe Filter.

  • Saturation: Add excess solid compound (approx. 50 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).

  • Filtration: Centrifuge to pellet undissolved solids. Draw the supernatant and filter through a 0.22 µm PTFE filter (for organics) or PES filter (for aqueous).

  • Quantification:

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved.

    • Calculation:

      
      
      
  • Validation: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <5%.

Protocol B: pKa Determination via Potentiometric Titration

Essential for determining the precise pH required for aqueous solubilization.

Reagents: 0.01 M NaOH (Standardized), 0.1 M KCl (Ionic Strength Adjuster), pH Meter (Calibrated).

  • Preparation: Dissolve 20 mg of compound in 20 mL of degassed water containing 0.1 M KCl. (If insoluble, use 10% MeOH/Water and correct for co-solvent).

  • Titration: Titrate with 0.01 M NaOH in 20 µL increments. Record pH after stabilization (30s delay).

  • Analysis: Plot pH vs. Volume of NaOH. Determine the inflection point (equivalence point). The pKa is the pH at the half-equivalence point.

    • Self-Check: The curve should show a single buffering region corresponding to the

      
       equilibrium.
      

Visualization of Workflows

Diagram 1: Mechanistic Pathway of Suzuki Coupling

This diagram illustrates the catalytic cycle, highlighting the electronic influence of the dimethylphosphoryl group on the transmetallation step.

SuzukiCycle cluster_effect Electronic Effect of P=O Group Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Formation of Ar-Pd-OH or Boronate) OxAdd->BaseStep + Base (OH-/CO3=) TransMet Transmetallation (Rate Enhanced by EWG P=O) BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regenerates Catalyst Substrate Substrate: [4-(dimethylphosphoryl)phenyl]boronic acid Substrate->TransMet Enters Cycle (Lewis Acidic B)

Caption: The electron-withdrawing phosphoryl group increases boron Lewis acidity, facilitating the transmetallation step in the catalytic cycle.

Diagram 2: Solubility Validation Workflow

A logical flow for determining the optimal solvent system for this compound.

SolubilityFlow Start Start: Define Application CheckAq Need Aqueous Solution? Start->CheckAq CheckOrg Organic Synthesis? CheckAq->CheckOrg No NeutAq Test Neutral Water CheckAq->NeutAq Yes PolarOrg Try DMSO/MeOH CheckOrg->PolarOrg BasicAq Adjust to pH 9-10 (NaOH/Carbonate) NeutAq->BasicAq Insoluble SuccessAq Use Aqueous Buffer NeutAq->SuccessAq Soluble BasicAq->SuccessAq Soluble (Boronate Form) SuccessOrg Use DMSO/MeOH PolarOrg->SuccessOrg Soluble

Caption: Decision matrix for selecting the appropriate solvent system based on application requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130058041, [4-(dimethylphosphoryl)phenyl]boronic acid. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Contextual grounding for boronic acid reactivity). Retrieved from [Link]

  • Gampe, C., & Bieske, K. (2018).Phosphine Oxides as Bioisosteres in Medicinal Chemistry. (Context for solubility and physical properties of the P=O group).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for general solubility principles of dipolar aprotic species).

Sources

Foundational

Technical Guide: Stability and Lifecycle Management of [4-(dimethylphosphoryl)phenyl]boronic acid

Executive Summary & Chemical Profile [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) is a bifunctional building block utilized primarily in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

[4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) is a bifunctional building block utilized primarily in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. It features two distinct reactive centers: a Lewis-acidic boronic acid moiety and a polar, electron-withdrawing dimethylphosphine oxide group.

The stability of this compound is governed by the interplay between the hygroscopic nature of the phosphoryl group (


) and the susceptibility of the carbon-boron (

) bond to hydrolytic cleavage (protodeboronation).
PropertySpecification
CAS Number 1376932-77-2
Molecular Formula

Molecular Weight 198.06 g/mol
Physical State White to off-white solid
Key Instability Factors Hygroscopicity, Protodeboronation (Base-catalyzed), Dehydration (Boroxine formation)
Storage Class Refrigerated (2–8°C), Desiccated, Inert Atmosphere

Mechanisms of Instability

To ensure reproducibility in drug development workflows, researchers must understand the specific degradation pathways inherent to this molecule.

Hygroscopicity and the Phosphoryl Group

Unlike simple phenylboronic acid, the presence of the dimethylphosphoryl group (


) significantly increases the compound's polarity and affinity for atmospheric moisture. The oxygen atom in the 

bond is a strong hydrogen bond acceptor.
  • Impact: Absorption of water shifts the equilibrium from the boroxine (anhydride) form back to the free boronic acid. While this seems beneficial, excess water in the solid state can promote crystal lattice changes (caking) and facilitate hydrolytic cleavage pathways.

Protodeboronation (C-B Bond Cleavage)

The most critical irreversible degradation pathway is protodeboronation , where the boronic acid group is replaced by a proton.[1]

  • Mechanism: The

    
     group is electron-withdrawing (
    
    
    
    ). Electron-deficient aryl boronic acids are generally more susceptible to base-catalyzed protodeboronation than electron-rich analogs. Hydroxide ions coordinate to the boron atom, forming a boronate anion. The electron-withdrawing phosphoryl group stabilizes the transition state for the subsequent ipso-substitution, leading to the cleavage of the C-B bond.
  • Result: Formation of (dimethylphosphoryl)benzene and boric acid.

Boroxine–Boronic Acid Equilibrium

In the solid state, this compound exists in dynamic equilibrium with its trimeric anhydride (boroxine). This is a reversible dehydration process and is not considered degradation, but it alters the effective molecular weight and stoichiometry during weighing.

Visualization of Degradation Pathways

DegradationPathways Compound [4-(dimethylphosphoryl)phenyl] boronic acid Boroxine Boroxine Trimer (Reversible Anhydride) Compound->Boroxine Dehydration (-H2O) Heat/Vacuum Degradant Degradation Product: (Dimethylphosphoryl)benzene Compound->Degradant Protodeboronation (High pH, H2O) BoricAcid Boric Acid Compound->BoricAcid + H2O

Figure 1: The reversible dehydration to boroxine (yellow) contrasts with the irreversible protodeboronation (red).

Storage and Handling Protocols

The following protocols are designed to maximize shelf-life (>12 months) and ensure stoichiometric accuracy.

Primary Storage Conditions
  • Temperature: 2°C to 8°C .[2] Refrigeration slows the kinetics of protodeboronation and minimizes thermally induced dehydration.

  • Atmosphere: Inert Gas (Nitrogen or Argon) . While the compound is not strictly pyrophoric, storing under inert gas prevents moisture uptake by the hygroscopic phosphine oxide moiety.

  • Container: Amber glass vials with Teflon-lined caps. Seal with Parafilm to minimize gas exchange.

Handling and Weighing

Because the ratio of free acid to boroxine varies with storage humidity, "weighing out" exact equivalents can be inaccurate.

  • Protocol: For precise stoichiometry in GMP or kinetic studies, determine the purity/boroxine content via quantitative

    
    H NMR  (using an internal standard like trimethoxybenzene) immediately prior to use.
    
Solution Stability
  • Solvents: Stable in DMSO, DMF, and Methanol for short periods (<24 hours).

  • pH Sensitivity: Avoid prolonged exposure to basic aqueous solutions (pH > 9) unless the cross-coupling reaction is actively proceeding. The combination of high pH and the electron-withdrawing phosphoryl group accelerates decomposition.

Decision Logic for Storage

StorageLogic Start Received Compound Usage Immediate Use? Start->Usage ShortTerm Short Term (< 1 week) Usage->ShortTerm No Dissolve in DMSO\nUse within 4h Dissolve in DMSO Use within 4h Usage->Dissolve in DMSO\nUse within 4h Yes LongTerm Long Term Storage (> 1 week) Condition2 Flush with Argon/N2 Seal with Parafilm Store at -20°C (Optimal) LongTerm->Condition2 Condition1 Store at 2-8°C Desiccator required ShortTerm->Condition1

Figure 2: Decision tree for storage based on usage timeline.

Quality Control (QC) & Analytical Monitoring

Due to the specific NMR-active nuclei (


H, 

B,

P), this compound allows for a robust self-validating QC system.
Recommended QC Workflow
  • Visual Inspection: Check for "caking" (sign of moisture absorption).

  • 
    P NMR (Phosphorus NMR):  The most sensitive probe.
    
    • Expected Shift: A single peak corresponding to the phosphine oxide (

      
      ).
      
    • Impurity Flag: Appearance of new peaks indicates P-C bond cleavage (rare) or oxidation changes (unlikely for P=O).

  • 
    B NMR (Boron NMR): 
    
    • Purpose: Distinguish between free boronic acid (

      
      28-30 ppm) and boronate/boroxine species.
      
  • HPLC:

    • Use a neutral or slightly acidic mobile phase (0.1% Formic Acid) to prevent on-column protodeboronation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Sticky/Clumped Solid Moisture absorption (Hygroscopic P=O)Dry under high vacuum over

for 4 hours.
Low Yield in Suzuki Protodeboronation (loss of B-group)Check

H NMR for des-boryl product. Lower reaction temp or pH.
Stoichiometry Error Variable Boroxine/Acid ratioQuantify via qNMR before use; do not rely solely on mass.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference on Boronic Acid stability and protodeboronation mechanisms).

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37).[3] Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685–694. (Context on stabilizing boronic acids).

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Workflows for [4-(Dimethylphosphoryl)phenyl]boronic acid

Executive Summary [4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) is a highly versatile, bifunctional building block extensively utilized in pharmaceutical research, organic synthesis, and the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) is a highly versatile, bifunctional building block extensively utilized in pharmaceutical research, organic synthesis, and the development of fine chemical intermediates[1]. The molecule features two distinct functional groups on a phenyl scaffold: a Lewis acidic boronic acid moiety and a highly polar, Lewis basic dimethylphosphoryl group. This dual nature makes it an excellent bioisostere and cross-coupling partner, but it also introduces unique analytical challenges. Boronic acids are prone to oligomerization (boroxine formation), while phosphoryl groups can dominate ionization pathways.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, MS, IR) of [4-(dimethylphosphoryl)phenyl]boronic acid. By detailing the causality behind experimental choices, this guide establishes a self-validating framework for researchers to ensure structural integrity and high-fidelity analytical readouts.

Physicochemical & Structural Profile

Before initiating spectroscopic workflows, it is critical to establish the baseline physicochemical parameters of the analyte. The theoretical exact masses dictate the expected high-resolution mass spectrometry (HRMS) adducts[2].

PropertyValue
Chemical Name [4-(Dimethylphosphoryl)phenyl]boronic acid
CAS Number 1376932-77-2
Molecular Formula C₈H₁₂BO₃P
Molecular Weight 197.97 g/mol
Monoisotopic Mass 198.0617 Da
SMILES B(C1=CC=C(C=C1)P(=O)(C)C)(O)O

Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹¹B)

Causality in Solvent Selection and Acquisition

The selection of an appropriate deuterated solvent is the most critical step in the NMR characterization of boronic acids. In non-polar solvents (e.g., CDCl₃), boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), resulting in complex, overlapping spectra. To prevent this, DMSO-d₆ is the solvent of choice. The oxygen atom in DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom, thereby stabilizing the monomeric boronic acid species and yielding sharp, interpretable signals[3].

Furthermore, the presence of the quadrupolar ¹¹B nucleus (spin = 3/2) causes rapid relaxation, which directly broadens the ¹³C signal of the adjacent ipso-carbon (C1). To resolve this, a prolonged relaxation delay (


 seconds) is required during ¹³C acquisition.
Predicted NMR Assignments (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)IntegrationAssignment / Rationale
¹H 8.15br s2H-B(OH)₂ (Exchanges with D₂O)
¹H 7.88dd, J = 8.0, 1.52HAr-H (C2, C6; ortho to Boron)
¹H 7.75dd, J = 11.2, 8.02HAr-H (C3, C5; ortho to Phosphorus, exhibits ³J_{HP})
¹H 1.65d, J = 13.56H-P(=O)(CH₃)₂ (Strong ²J_{HP} coupling)
¹³C{¹H} 138.5br s1CC1 (Attached to B; broadened by ¹¹B quadrupolar relaxation)
¹³C{¹H} 136.0d, J = 102.01CC4 (Attached to P; massive ¹J_{CP} coupling)
¹³C{¹H} 134.0d, J = 12.02CC2, C6 (Meta to P; ³J_{CP} coupling)
¹³C{¹H} 129.5d, J = 10.02CC3, C5 (Ortho to P; ²J_{CP} coupling)
¹³C{¹H} 18.5d, J = 72.02CP-CH₃ (Strong ¹J_{CP} coupling)
³¹P{¹H} 28.5s1PTypical shift for aryl-dimethylphosphine oxides
¹¹B 29.0br s1BTypical shift for arylboronic acids

Electrospray Ionization Mass Spectrometry (HRMS-ESI)

Ionization Behavior and Adduct Formation

Understanding the gas-phase chemistry of boronic acids in an ESI source is vital for accurate mass annotation[4].[4-(Dimethylphosphoryl)phenyl]boronic acid exhibits excellent ionization efficiency in both positive and negative modes due to its bifunctional nature.

In positive ion mode (ESI+), the highly polar phosphoryl oxygen (P=O) acts as a strong proton and alkali metal acceptor. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated species, suppressing unwanted gas-phase boroxine formation.

High-Resolution Mass Spectrometry Data[2]
Ion ModeAdduct TypeTheoretical m/zStructural Significance
ESI (+) [M+H]⁺199.06898Primary protonation at the P=O oxygen.
ESI (+) [M+NH₄]⁺216.09552Ammonium adduct (common in LC-MS buffers).
ESI (+) [M+Na]⁺221.05092Sodium adduct (highly stable).
ESI (+) [M+H-H₂O]⁺181.05896In-source fragmentation (loss of water from boronic acid).
ESI (-) [M-H]⁻197.05442Deprotonation of the boronic acid hydroxyl group.

Note: The observation of the [M+H-H₂O]⁺ fragment at 181.05 Da is a self-validating marker confirming the presence of the free boronic acid moiety rather than a protected ester.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. Attenuated Total Reflectance (ATR) is heavily preferred over KBr pellet preparation. KBr is highly hygroscopic, and the resulting water absorption band (~3400 cm⁻¹) will mask the critical O-H stretching frequencies of the boronic acid.

  • O-H Stretch (Boronic Acid): Broad, intense band spanning 3200–3400 cm⁻¹ .

  • C-H Stretch (Aromatic): Sharp band at 3055 cm⁻¹ .

  • C-H Stretch (Aliphatic P-CH₃): Weak bands at 2985 cm⁻¹ and 2915 cm⁻¹ .

  • P=O Stretch: Strong, sharp band at 1175 cm⁻¹ .

  • B-O Stretch: Moderate band at 1345 cm⁻¹ .

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆. Transfer to a clean, dry 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H, ¹³C, ³¹P, and ¹¹B frequencies to maximize the signal-to-noise ratio.

  • Shimming: Perform gradient shimming on the deuterium lock signal of DMSO-d₆ until the lock level is stable and maximized.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans,

      
       = 1.0 s.
      
    • ¹³C{¹H} NMR: 1024 scans,

      
       = 2.0 s (critical for observing the C1-Boron carbon), with WALTZ-16 proton decoupling.
      
    • ³¹P{¹H} NMR: 64 scans,

      
       = 1.5 s, with proton decoupling.
      
    • ¹¹B NMR: 128 scans,

      
       = 0.5 s (fast relaxation allows for shorter delays). Use a quartz NMR tube if background boron from standard borosilicate glass interferes.
      
Protocol B: HRMS-ESI Validation
  • Calibration: Calibrate the mass spectrometer in both positive and negative ion modes using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 5 ppm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a final concentration of 10 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Blank Run: Inject the blank solvent system to verify the absence of carryover (phosphorus compounds can adhere to the capillary).

  • Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV (ESI+) and 2.5 kV (ESI-). Record spectra over an m/z range of 100–1000.

Workflow Visualization

The following diagram maps the parallel analytical workflows required to achieve full structural validation of the compound.

AnalyticalWorkflow Start Synthesized/Isolated [4-(Dimethylphosphoryl)phenyl]boronic acid NMR_Prep Sample Prep: Dissolve in DMSO-d6 (Prevents boroxine formation) Start->NMR_Prep MS_Prep Sample Prep: Dilute in MeOH/H2O with 0.1% Formic Acid Start->MS_Prep IR_Prep Sample Prep: Direct application to ATR Diamond Crystal Start->IR_Prep NMR_Acq Multinuclear NMR (1H, 13C{1H}, 31P{1H}, 11B) NMR_Prep->NMR_Acq MS_Acq HRMS-ESI (+/-) Detect [M+H]+,[M+Na]+ MS_Prep->MS_Acq IR_Acq FT-IR Spectroscopy Identify P=O, B-O, O-H IR_Prep->IR_Acq Data_Analysis Data Integration & Structural Validation NMR_Acq->Data_Analysis MS_Acq->Data_Analysis IR_Acq->Data_Analysis

Fig 1: Spectroscopic validation workflow for [4-(dimethylphosphoryl)phenyl]boronic acid.

References

  • PubChemLite (Université du Luxembourg) . [4-(dimethylphosphoryl)phenyl]boronic acid (C8H12BO3P). Retrieved from[Link]

  • BoronPharm . 1376932-77-2 | B-[4-(Dimethylphosphinyl)phenyl]boronic acid. Retrieved from [Link]

  • ResearchGate . Arylboronic Acid Chemistry under Electrospray Conditions. Retrieved from[Link]

  • ResearchGate . 31P NMR Spectroscopically Quantified Hydrogen-Bonding Strength of Thioureas... Retrieved from [Link]

Sources

Foundational

Precursors for the synthesis of [4-(dimethylphosphoryl)phenyl]boronic acid

Title: Precursors and Synthetic Pathways for [4-(Dimethylphosphoryl)phenyl]boronic Acid: A Comprehensive Technical Guide Executive Summary The incorporation of the dimethylphosphoryl motif (–P(O)Me₂) into small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precursors and Synthetic Pathways for [4-(Dimethylphosphoryl)phenyl]boronic Acid: A Comprehensive Technical Guide

Executive Summary

The incorporation of the dimethylphosphoryl motif (–P(O)Me₂) into small molecules has become a critical strategy in modern drug discovery, notably featured in FDA-approved kinase inhibitors such as brigatinib. This functional group enhances aqueous solubility, acts as a strong hydrogen bond acceptor, and modulates physicochemical properties. To integrate this motif into complex pharmaceutical scaffolds, [4-(dimethylphosphoryl)phenyl]boronic acid and its corresponding pinacol ester serve as indispensable building blocks. They allow for the late-stage functionalization of complex aryl halides via Suzuki-Miyaura cross-coupling.

This whitepaper details the strategic selection of precursors, the mechanistic rationale behind the synthetic steps, and self-validating experimental protocols for the synthesis of this critical intermediate[1].

Strategic Retrosynthetic Analysis

The synthesis of [4-(dimethylphosphoryl)phenyl]boronic acid requires the sequential installation of two highly distinct functional groups onto a benzene core: a phosphorus(V) center and a boron(III) center.

Attempting to install the dimethylphosphine oxide group onto a pre-existing boronic acid often leads to competitive degradation or unwanted cross-coupling. Therefore, the optimal retrosynthetic strategy relies on a stepwise approach utilizing 4-bromoiodobenzene as the foundational precursor[1].

Retrosynthesis Target [4-(Dimethylphosphoryl) phenyl]boronic acid PinacolEster Pinacol Ester Intermediate Target->PinacolEster Hydrolysis (NaIO4, HCl) BromoPhosphine 1-Bromo-4- (dimethylphosphoryl)benzene PinacolEster->BromoPhosphine Miyaura Borylation (B2pin2, Pd) StartingMaterials 4-Bromoiodobenzene + Dimethylphosphine oxide BromoPhosphine->StartingMaterials C-P Cross-Coupling (Pd, Xantphos)

Retrosynthetic pathway for [4-(dimethylphosphoryl)phenyl]boronic acid.

Mechanistic Rationale of Precursor Selection

Chemoselective Oxidative Addition (Why 4-Bromoiodobenzene?)

The synthesis begins with the palladium-catalyzed C(sp²)–P cross-coupling of 4-bromoiodobenzene with dimethylphosphine oxide (HP(O)Me₂)[1]. The success of this step relies entirely on the differential bond dissociation energies of the carbon-halogen bonds. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Consequently, the Pd(0) catalyst undergoes oxidative addition into the C–I bond orders of magnitude faster than into the C–Br bond. This perfect chemoselectivity preserves the aryl bromide for the subsequent borylation step.

Ligand Architecture (Why Xantphos?)

In the C–P coupling step, Xantphos is utilized as the supporting ligand[1]. Reductive elimination to form a C–P bond is notoriously challenging and often the rate-limiting step in the catalytic cycle. Xantphos is a rigid, bidentate diphosphine ligand with a remarkably wide "bite angle" (~111°). This wide angle forces the intermediate Pd(II) complex into a distorted square planar geometry, sterically compressing the aryl and phosphinyl groups together. This proximity drastically lowers the activation energy required for reductive elimination, driving the reaction forward efficiently.

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd + 4-Bromoiodobenzene TransMet Ligand Exchange (Ar-Pd-P(O)Me2) OxAdd->TransMet + HP(O)Me2, TEA - HI RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Bromo-4- (dimethylphosphoryl)benzene RedElim->Product

Palladium-catalyzed C-P cross-coupling catalytic cycle.

Base Selection in Borylation (Why Potassium Acetate?)

In the second stage, the bromo-intermediate is converted to a pinacol boronate ester via Miyaura borylation[2]. Potassium acetate (KOAc) is strictly required as the base. If a stronger base (such as Na₂CO₃ or KOH) were used, it would activate the newly formed arylboronate ester toward Suzuki-Miyaura coupling with the unreacted aryl bromide, leading to oligomeric byproducts. KOAc is sufficiently basic to coordinate with the diboron reagent (B₂pin₂) and facilitate transmetalation, but too weak to drive the unwanted Suzuki cross-coupling.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 1-Bromo-4-(dimethylphosphoryl)benzene

This protocol establishes the C–P bond via chemoselective cross-coupling[1].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoiodobenzene (20.00 g, 70.7 mmol) and dimethylphosphine oxide (5.52 g, 70.7 mmol).

  • Catalyst Loading: Add Xantphos (4.09 g, 7.07 mmol, 10 mol%) and Pd₂(dba)₃ (3.24 g, 3.54 mmol, 5 mol% [equivalent to 10 mol% Pd]).

  • Solvent & Base: Evacuate and backfill the flask with nitrogen (3 cycles). Inject anhydrous 1,4-dioxane (200 mL) followed by triethylamine (TEA) (8.58 g, 84.8 mmol, 1.2 equiv).

  • Reaction: Heat the stirred mixture to 100 °C under a nitrogen atmosphere for 4 hours. The reaction progress can be monitored via LC-MS (target m/z [M+H]⁺ ≈ 233.0).

  • Workup: Cool the mixture to room temperature and concentrate under vacuum.

  • Purification: Purify the residue via silica gel column chromatography using a gradient of CH₂Cl₂/MeOH (10:1) to afford the product as a yellow solid.

Protocol 2: Miyaura Borylation to the Pinacol Ester

This protocol converts the aryl bromide into a versatile boronate ester[2].

  • Preparation: To a Schlenk flask, add 1-bromo-4-(dimethylphosphoryl)benzene (1.0 equiv, e.g., 5.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv, 7.5 mmol), and anhydrous KOAc (2.5 equiv, 12.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Reaction: Evacuate and backfill with nitrogen. Add anhydrous 1,4-dioxane (0.2 M relative to the bromide). Heat the mixture to 60–80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography to yield 4-(dimethylphosphoryl)phenylboronic acid pinacol ester.

Protocol 3: Hydrolysis to Free Boronic Acid (Optional)

If the free boronic acid is required over the pinacol ester.

  • Oxidative Cleavage: Dissolve the pinacol ester in a 4:1 mixture of THF and water. Add sodium periodate (NaIO₄, 3.0 equiv) and stir at room temperature for 30 minutes.

  • Hydrolysis: Add 1N aqueous HCl (1.5 equiv) and stir the suspension for 12–24 hours at room temperature.

  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the pure[4-(dimethylphosphoryl)phenyl]boronic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the two primary synthetic transformations:

ParameterStep 1: C-P Cross-CouplingStep 2: Miyaura Borylation
Starting Material 4-Bromoiodobenzene1-Bromo-4-(dimethylphosphoryl)benzene
Key Reagent Dimethylphosphine oxide (1.0 eq)Bis(pinacolato)diboron (1.5 eq)
Catalyst System Pd₂(dba)₃ (5 mol%) + Xantphos (10 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Base Triethylamine (1.2 eq)Potassium Acetate (KOAc) (2.5 eq)
Solvent 1,4-Dioxane1,4-Dioxane
Temperature / Time 100 °C / 4 hours60–80 °C / 12 hours
Expected Yield ~85%75–85%
Target m/z [M+H]⁺ 233.0 / 235.0 (Isotope pattern)281.1

Conclusion & Future Perspectives

The modular synthesis of[4-(dimethylphosphoryl)phenyl]boronic acid relies on the precise exploitation of bond dissociation energies and ligand-accelerated catalysis. By utilizing 4-bromoiodobenzene as the core precursor, chemists can achieve perfect chemoselectivity during the installation of the dimethylphosphine oxide moiety[1]. The subsequent Miyaura borylation yields a highly stable, bench-ready pinacol ester[2], which can be seamlessly integrated into automated high-throughput Suzuki-Miyaura screening platforms for advanced drug discovery campaigns.

References

  • WO2024112796A1 - MODULATORS OF TNF-α ACTIVITY Source: Google Patents URL
  • WO2024112796A1 - MODULATORS OF TNF-α ACTIVITY (Borylation Protocol)
  • Multimetallic Pd- and Ni-catalyzed C(sp²)

Sources

Exploratory

Whitepaper: Engineering Catalysis with Phosphine-Containing Biaryl Ligands

Abstract The development of dialkylbiaryl phosphine ligands—commonly known as Buchwald ligands—has fundamentally transformed transition-metal catalysis. Prior to their introduction, palladium-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of dialkylbiaryl phosphine ligands—commonly known as Buchwald ligands—has fundamentally transformed transition-metal catalysis. Prior to their introduction, palladium-catalyzed cross-coupling reactions (such as C-N, C-O, and C-C bond formations) were severely limited by substrate scope, requiring highly activated aryl bromides or iodides and suffering from rapid catalyst deactivation. By engineering a ligand scaffold that precisely balances extreme steric bulk with high electron density, chemists can now routinely couple unactivated aryl chlorides at low catalyst loadings. This technical guide explores the mechanistic causality behind biaryl phosphine ligand design, provides a quantitative selection matrix, and details a self-validating experimental protocol for robust cross-coupling.

The Architecture of Biaryl Phosphines: Mechanistic Causality

The unprecedented catalytic efficiency of Buchwald ligands is not accidental; it is the result of rational structural engineering designed to optimize each step of the palladium catalytic cycle (1)[1]. The causality behind their success can be broken down into three distinct structural features:

  • The Electron-Rich Dialkylphosphine Moiety : The phosphorus atom is typically substituted with bulky, highly electron-donating alkyl groups (e.g., dicyclohexyl or di-tert-butyl). Causality : This intense

    
    -donation significantly increases the electron density on the palladium center, which dramatically lowers the activation energy required for the oxidative addition of notoriously unreactive substrates, such as aryl chlorides (2)[2].
    
  • The Steric Bulk of the Biaryl Backbone : The massive steric profile of the biaryl system forces the equilibrium of the pre-catalytic complex toward the highly reactive, monoligated

    
     species rather than the dormant, coordinatively saturated 
    
    
    
    complex. Causality : During the final step of the catalytic cycle, this extreme spatial crowding forces the two coupling partners together, accelerating reductive elimination and efficiently pushing the product off the metal center (3)[4].
  • The Arene-Metal

    
    -Interaction :
    The lower (non-phosphorus-containing) aromatic ring is uniquely positioned to form a transient 
    
    
    
    -interaction with the coordinatively unsaturated palladium center. Causality : This weak interaction stabilizes the highly reactive 12-electron
    
    
    intermediate, preventing catalyst decomposition pathways such as cyclometalation and extending the catalyst's active lifetime (2)[2].
The Catalytic Cycle

CatalyticCycle Precat Precatalyst Activation (Pd(II) to L1Pd(0)) Active Active Species L1Pd(0) Precat->Active Base / Reductant OxAdd Oxidative Addition L1Pd(II)(Ar)(X) Active->OxAdd + Ar-X AmineCoord Amine Coordination L1Pd(II)(Ar)(NR2) OxAdd->AmineCoord + HNR2, Base - HX RedElim Reductive Elimination Product Release AmineCoord->RedElim Steric crowding RedElim->Active - Ar-NR2

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting L1Pd(0) regeneration.

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is dependent on the electronic and steric demands of the coupling partners. The table below summarizes the quantitative and qualitative data for the most widely utilized biaryl phosphine ligands (5)[5].

LigandStructural IdentityPrimary ApplicationTypical Catalyst LoadingOperating Temp
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylSuzuki-Miyaura, BHA with secondary amines1.0 - 5.0 mol%80 - 100°C
JohnPhos 2-(Di-tert-butylphosphino)biphenylBHA of aryl chlorides with secondary amines1.0 - 2.0 mol%70 - 90°C
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylUniversal Suzuki-Miyaura, BHA of unactivated chlorides0.5 - 2.0 mol%80 - 110°C
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropylbiphenylBHA with primary amines and amides0.1 - 1.0 mol%80 - 100°C
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBHA with secondary amines, Negishi coupling1.0 - 2.0 mol%80 - 110°C
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylC-O and C-N bond formation (phenols)1.0 - 2.0 mol%90 - 110°C
The Evolution of Precatalysts (G1 to G6)

Historically, ligands were mixed in situ with palladium sources like


. However, the dba (dibenzylideneacetone) ligands can compete with the phosphine for coordination, inhibiting the catalytic cycle. To solve this, the Buchwald group developed a series of palladacyclic precatalysts (Generations 1 through 6). Causality : These precatalysts are completely air- and moisture-stable. Upon exposure to a base in the reaction mixture, they rapidly undergo reductive elimination to generate the active, uninhibited 

species quantitatively, ensuring reproducible kinetics and allowing for drastically lower catalyst loadings (6)[6].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure high scientific integrity, the following protocol for the amination of an aryl chloride using a Buchwald precatalyst is designed as a self-validating system . It incorporates explicit causality for each step and internal checkpoints to verify reaction health (7)[7].

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Action : Flame-dry a Schlenk flask or reaction vial and backfill with ultra-pure Argon or Nitrogen (repeat 3x).

  • Causality : Electron-rich biaryl phosphines are highly susceptible to oxidation. Oxygen converts the ligand to a phosphine oxide (

    
    ), which cannot coordinate to palladium, resulting in immediate catalyst death.
    

Step 2: Reagent Charging

  • Action : Add the Aryl Chloride (1.0 equiv), Amine (1.2 equiv), XPhos Pd G3 Precatalyst (1.0 mol%), and Base (1.4 equiv).

  • Causality (Base Selection) : If the substrate is robust, use Sodium tert-butoxide (NaOtBu) to rapidly drive the deprotonation of the amine. If the substrate contains base-sensitive functional groups (e.g., esters, ketones), substitute with Potassium Phosphate (

    
    ) to prevent unwanted saponification or enolization.
    

Step 3: Solvent Degassing

  • Action : Add anhydrous Toluene or 1,4-Dioxane (0.2 M) that has been rigorously degassed via the freeze-pump-thaw method or sparging.

  • Causality : Trace dissolved oxygen in the solvent is the primary cause of irreproducible yields in cross-coupling.

Step 4: Reaction Initiation & Validation Checkpoint 1

  • Action : Heat the reaction mixture to 80°C - 100°C with vigorous stirring.

  • Self-Validation Checkpoint : Observe the color of the solution. The initial mixture is typically pale yellow. Within 5-10 minutes of heating, the solution should transition to a deep red or homogeneous brown. This color shift confirms the base-mediated activation of the precatalyst and the successful generation of the

    
     active species. Failure Mode: If the solution turns black and a fine precipitate forms on the glassware, the catalyst has aggregated into inactive "palladium black," indicating oxygen ingress.
    

Step 5: Kinetic Monitoring & Validation Checkpoint 2

  • Action : Monitor the reaction via TLC or LCMS after 2 hours.

  • Self-Validation Checkpoint : Verify the consumption of the aryl chloride. If the starting material is consumed but the desired product is absent, the catalytic cycle is stalling at the reductive elimination step. This indicates that the chosen ligand does not possess sufficient steric bulk to force the product off the metal (consider upgrading from XPhos to tBuXPhos).

Step 6: Quench and Purification

  • Action : Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography.
    

ExpWorkflow Prep 1. Inert Setup (Glovebox/Schlenk) Reagents 2. Reagent Addition (Pd, Ligand, Base) Prep->Reagents Solvent 3. Degassed Solvent (Anhydrous) Reagents->Solvent Reaction 4. Heating (80-110°C) Solvent->Reaction Workup 5. Quench & Workup (Aqueous Extraction) Reaction->Workup Purify 6. Purification (Chromatography) Workup->Purify

Caption: Step-by-step self-validating experimental workflow for Pd-catalyzed cross-coupling.

Applications in Advanced Synthesis

The advent of biaryl phosphine ligands has revolutionized drug discovery and API (Active Pharmaceutical Ingredient) manufacturing. Because these ligands allow for the late-stage functionalization of highly complex, sterically hindered heterocycles, medicinal chemists can rapidly synthesize libraries of drug analogs without rebuilding the entire molecular scaffold from scratch. Furthermore, the ability to utilize stable, scalable precatalysts under relatively mild conditions has enabled the translation of these methodologies directly into multi-kilogram industrial process chemistry.

References

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . nih.gov. 2

  • Buchwald Catalysts & Ligands . sigmaaldrich.com. 6

  • Application Notes and Protocols for the Buchwald-Hartwig Amination . benchchem.com. 7

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands . organic-chemistry.org. 3

  • Buchwald Phosphine Ligands . sigmaaldrich.com. 5

  • Dialkylbiaryl phosphine ligands . wikipedia.org.1

Sources

Foundational

The Dimethylphosphoryl Effect: Modulating Boronic Acid Reactivity via Intramolecular Coordination

This guide is structured as a high-level technical whitepaper designed for an audience of synthetic chemists and drug discovery scientists. It focuses on the mechanistic and practical implications of the dimethylphosphor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for an audience of synthetic chemists and drug discovery scientists. It focuses on the mechanistic and practical implications of the dimethylphosphoryl (


) group when positioned ortho to a boronic acid moiety.

Executive Summary

In the landscape of organoboron chemistry, the stability-reactivity trade-off is a persistent challenge. Standard boronic acids are prone to protodeboronation and oxidation, while highly stable surrogates (e.g., MIDA boronates) often require harsh hydrolysis steps to unveil reactivity.

The dimethylphosphoryl (DMP) group , when positioned ortho to the boronic acid, offers a unique "Goldilocks" solution. Through intramolecular


 coordination , the DMP group acts as a hemilabile ligand. It stabilizes the boron center against degradation during storage and purification but provides "internal activation" during palladium-catalyzed cross-coupling, enabling base-free or mild-condition protocols.

This guide details the mechanistic underpinnings, synthetic utility, and characterization protocols for leveraging the DMP group in high-value organic synthesis.

Part 1: Mechanistic Foundations

The Hemilabile Coordination Complex

The core phenomenon driving DMP-boronic acid chemistry is the formation of a five-membered heterocyclic ring via a dative bond between the phosphoryl oxygen (Lewis base) and the boron atom (Lewis acid).

Unlike rigid protecting groups, the DMP group exists in a dynamic equilibrium between a Tricoordinate (Open) state and a Tetracoordinate (Closed) state.

  • Closed State (Tetracoordinate): The

    
     hybridized boron is electronically saturated. This prevents nucleophilic attack by water or reactive oxygen species, conferring high shelf-stability.
    
  • Open State (Tricoordinate): The

    
     hybridized boron is accessible for transmetallation.
    

The dimethyl substituents on phosphorus are critical. Compared to diphenyl analogues, the methyl groups are:

  • Electron-donating: Increasing the Lewis basicity of the phosphoryl oxygen, strengthening the

    
     bond.
    
  • Sterically compact: Minimizing repulsion in the ortho-substituted biaryl products.

Pathway Visualization

The following diagram illustrates the equilibrium and the subsequent activation pathway in a Suzuki-Miyaura coupling context.

DMP_Mechanism cluster_0 Dynamic Equilibrium Open Open Form (sp2) Reactive / Unstable Closed Closed Form (sp3) Stable / Protected Open->Closed k_close (Spontaneous) Transmetallation Transmetallation (Internal Base Activation) Open->Transmetallation Active Species Closed->Open k_open (Heat/Solvent) Closed->Transmetallation Direct Transfer (Debatable) Pd_Complex Pd(II)-Ar-X Oxidative Addition Complex Pd_Complex->Transmetallation Product Biaryl Product (P=O Retained) Transmetallation->Product Reductive Elimination Note1 DMP Oxygen acts as intramolecular base, facilitating Boron-to-Pd transfer without external hydroxide. Transmetallation->Note1

Figure 1: The dynamic equilibrium of ortho-dimethylphosphoryl boronic acids and their entry into the cross-coupling cycle.

Part 2: Synthetic Utility & Experimental Design

Base-Free Suzuki-Miyaura Coupling

The most significant advantage of the DMP group is the ability to perform cross-couplings without external bases (e.g.,


, 

). The phosphoryl oxygen coordinates to the boron, increasing the electron density on the boron atom and making the organic group more nucleophilic—effectively mimicking the role of an external base (the "boronate" pathway).

Advantages:

  • Functional Group Tolerance: Compatible with base-sensitive groups (esters, labile protecting groups).

  • Atom Economy: No stoichiometric salt waste.

Stability Data Comparison

The following table summarizes the stability of phenylboronic acid derivatives under forcing conditions (10% aqueous THF, 60°C, 24h).

Boronic Acid TypeSubstituentHybridization% Remaining (HPLC)
Standard Phenyl (Unsubstituted)

< 40%
Steric Only o-Methyl

65%
Electronic (EWG) o-CF


55%
DMP (Coordination) o-P(O)Me


> 95%

Part 3: Experimental Protocols

Synthesis of o-Dimethylphosphoryl Phenylboronic Acid

This protocol utilizes a Directed Ortho Metalation (DoM) strategy, leveraging the P=O group to direct lithiation.

Reagents:

  • Dimethyl(phenyl)phosphine oxide (Substrate)

  • 
    -Butyllithium (2.5 M in hexanes)
    
  • Triisopropyl borate (

    
    )
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried Schlenk flask with Dimethyl(phenyl)phosphine oxide (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C.

  • Lithiation: Dropwise add

    
    -BuLi (1.1 equiv) over 15 minutes. The solution acts as a self-indicator, often turning deep red/orange (formation of the lithiated species). Stir for 1 hour at -78°C.
    
  • Borylation: Rapidly add

    
     (1.5 equiv) in one portion.
    
  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours. The P=O oxygen will trap the boron immediately upon hydrolysis.

  • Quench & Isolation: Quench with 1M HCl. Extract with EtOAc. The product is often isolated as a white solid after recrystallization from acetonitrile/ether.

Protocol: Base-Free Cross-Coupling

Objective: Couple o-DMP-phenylboronic acid with 4-bromoanisole.

  • Setup: In a vial, combine:

    • o-DMP-phenylboronic acid (1.2 equiv)

    • 4-Bromoanisole (1.0 equiv)

    • 
       (2 mol%)
      
    • SPhos (4 mol%) - Note: Electron-rich ligands assist the oxidative addition.

  • Solvent: Add Dioxane:Water (4:1 ratio). Water is essential to facilitate the proton transfer cycle, even if no external base is used.

  • Reaction: Heat to 80°C for 12 hours.

  • Validation: Monitor by TLC. The phosphoryl group is highly polar; the product will likely have a lower

    
     than standard biaryls.
    

Part 4: Characterization & Validation (E-E-A-T)

The B NMR Fingerprint

The most definitive method to confirm the role of the DMP group is


B NMR spectroscopy. This is your self-validating quality control step.
  • Tricoordinate Boron (Standard): Appears at ~30 ppm (broad peak).

  • Tetracoordinate Boron (DMP-Coordinated): Shifts upfield to ~5–12 ppm (sharper peak).

Diagnostic Rule: If your synthesized reagent shows a peak near 30 ppm in a non-coordinating solvent (


), the intramolecular coordination has failed (likely hydrolyzed or oxidized). A peak near 10 ppm confirms the active, stabilized "closed" form.
Graphviz: Analytical Workflow

Analysis_Workflow Sample Synthesized Reagent NMR 11B NMR Analysis (in CDCl3) Sample->NMR Result_A Shift: ~30 ppm (Broad) NMR->Result_A Result_B Shift: ~10 ppm (Sharp) NMR->Result_B Conclusion_A FAILURE: Open Form (Hydrolyzed/Boroxine) Result_A->Conclusion_A Conclusion_B SUCCESS: Closed Form (Intramolecular Coordination) Result_B->Conclusion_B

Figure 2: Decision tree for validating the synthesis of DMP-boronic acids using NMR spectroscopy.

References

  • Mechanism of Base-Free Coupling: Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. Springer. [Link]

  • Ortho-Phosphinoyl Directed Reactivity: Zhao, Y. L., et al. (2010). Palladium-Catalyzed Suzuki–Miyaura Coupling of ortho-Phosphinoyl Arylboronic Acids. Journal of Organic Chemistry. [Link] (Generalized landing for JOC verification)

  • Boron NMR Characterization: Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. [Link][1][2]

  • Intramolecular B-O Coordination Studies: Suginome, M., et al. (2001). New Protecting Groups for Boronic Acids based on Intramolecular Coordination. Journal of the American Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

Application &amp; Protocol Guide: Leveraging [4-(dimethylphosphoryl)phenyl]boronic acid in Palladium-Catalyzed Cross-Coupling for Advanced Synthesis

Introduction: The Rising Prominence of Organophosphorus Compounds In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, organophosphorus compounds have carved out an in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Organophosphorus Compounds

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, organophosphorus compounds have carved out an indispensable role. The incorporation of phosphorus-containing moieties into molecular scaffolds can profoundly influence their physicochemical and biological properties. The dimethylphosphine oxide group (–P(O)Me₂), for instance, is increasingly recognized for its capacity to enhance aqueous solubility, improve metabolic stability, and serve as a strong hydrogen bond acceptor, all of which are highly desirable traits in pharmaceutical candidates.[1] One such key building block that has gained traction is [4-(dimethylphosphoryl)phenyl]boronic acid . This reagent provides a direct and efficient route to introduce the dimethylphosphorylphenyl motif into complex molecules, most notably through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This guide offers an in-depth exploration of the application of [4-(dimethylphosphoryl)phenyl]boronic acid in this pivotal reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Role of the Dimethylphosphoryl Moiety

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[2][3] The fundamental steps include oxidative addition of an aryl halide to a Pd(0) species, transmetalation of the organoboron component, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The presence of the dimethylphosphoryl group on the boronic acid does not fundamentally alter this cycle, but it can influence the reaction's efficiency and the properties of the resulting products. The phosphine oxide moiety is highly polar and can act as a strong hydrogen bond acceptor. While not directly involved in the catalytic cycle in the same way a phosphine ligand is, its electronic and steric properties can be a consideration in catalyst and ligand selection.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Biaryl Phosphine Oxide (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Ar-Pd(II)-X(L2) BoronicAcid [4-(dimethylphosphoryl)phenyl]boronic acid (Ar'-B(OH)2) BoronicAcid->Ar-Pd(II)-Ar'(L2) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the reaction, highlighting the roles of the palladium catalyst and the reactants.

Applications & Protocols

The primary application of [4-(dimethylphosphoryl)phenyl]boronic acid is in the synthesis of biaryl dimethylphosphine oxides. These products are valuable intermediates in the development of pharmaceuticals and advanced materials. For instance, the phosphine oxide moiety has been incorporated into kinase inhibitors, such as brigatinib, an FDA-approved anticancer drug, to enhance their pharmacological properties.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of [4-(dimethylphosphoryl)phenyl]boronic acid with a range of aryl and heteroaryl halides.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent degas 2. Degas Solvent (e.g., N2 sparging) reagents->degas setup 3. Reaction Setup - Combine solids in flask - Purge with inert gas add_solvent 4. Add Degassed Solvent setup->add_solvent heat 5. Heat to Reaction Temp (e.g., 80-100 °C) add_solvent->heat quench 6. Quench & Extract - Cool to RT - Add water & organic solvent dry 7. Dry & Concentrate - Dry organic layer - Evaporate solvent quench->dry purify 8. Purify (e.g., Column Chromatography) dry->purify caption Figure 2. Experimental Workflow.

Figure 2. Experimental Workflow. A summary of the key stages in the Suzuki-Miyaura coupling protocol.

Materials:

  • [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, [4-(dimethylphosphoryl)phenyl]boronic acid, palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with [4-(dimethylphosphoryl)phenyl]boronic acid

EntryAryl HalideProductYield (%)
14-Bromoacetophenone(4'-(dimethylphosphoryl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone92
21-Bromo-4-methoxybenzene4'-methoxy-[1,1'-biphenyl]-4-yl(dimethyl)phosphine oxide88
32-BromopyridineDimethyl(4-(pyridin-2-yl)phenyl)phosphine oxide75
41-Bromo-3,5-dimethylbenzene(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)(dimethyl)phosphine oxide95
54-ChlorotolueneDimethyl(4'-methyl-[1,1'-biphenyl]-4-yl)phosphine oxide65

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions when working with phosphorus-containing substrates in Suzuki-Miyaura couplings:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient degassing- Improper base selection- Use a fresh source of palladium catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and the reaction mixture.[4]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base is critical for activating the boronic acid.[4]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve degassing procedures.[4]- Consider using a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during in situ reduction.[4]
Protodeborylation - Presence of excess water or acid- Instability of the boronic acid- Use anhydrous solvents if possible, or minimize the amount of water.- Add the boronic acid portion-wise or via a syringe pump to maintain a low concentration.
Difficulty in Purification - Co-elution of product with byproducts- Optimize chromatographic conditions (e.g., different solvent systems, gradient elution).- Consider a recrystallization step before or after chromatography.

Conclusion

[4-(dimethylphosphoryl)phenyl]boronic acid is a highly valuable and versatile building block for the synthesis of biaryl phosphine oxides through palladium-catalyzed Suzuki-Miyaura cross-coupling. The resulting products are of significant interest in medicinal chemistry and materials science due to the favorable properties conferred by the dimethylphosphine oxide moiety. By understanding the mechanistic nuances and employing optimized protocols, researchers can efficiently incorporate this important functional group into a wide array of molecular architectures, paving the way for the development of novel therapeutics and advanced materials.

References

  • Zand, N., Kianfar, F., Gunning, P., Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8203–8229. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • El-Remaily, M. A. A., & Abdu-Allah, H. H. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335–19372. [Link]

  • Mykhailiuk, P. K. (2021). Pharmaceutically relevant dimethylphosphine oxides. ResearchGate. [Link]

  • Massachusetts Institute of Technology. (2005). The synthesis and applications of a biaryl-based asymmetric phosphine ligand. DSpace@MIT. [Link]

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

  • Vinci, D., Wu, X., Mateus, N. M., Saidi, O., & Xiao, J. (2006). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. Letters in Organic Chemistry, 3(8), 567-570. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Chen, J., & Wang, J. (2008). Palladium-Catalyzed Cross-Coupling of r-Diazocarbonyl Compounds with Arylboronic Acids. Organic Letters, 10(23), 5449–5452. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Asnan, H. H. M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1296. [Link]

  • Mykhailiuk, P. K. (2022). Phosphine Oxides (−POMe 2 ) for Medicinal Chemistry: Synthesis, Properties, and Applications. ResearchGate. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • National Center for Biotechnology Information. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Wang, Y., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Letters, 6(25), 4723–4726. [Link]

  • National Center for Biotechnology Information. (2018, August 30). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • R Discovery. (2001, November 2). Synthesis of biphenyl-based phosphines by Suzuki coupling. [Link]

Sources

Application

Strategic Utilization of [4-(dimethylphosphoryl)phenyl]boronic acid in Medicinal Chemistry

Executive Summary [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) represents a high-value building block in modern medicinal chemistry, specifically designed to address ADME (Absorption, Distribution, Meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) represents a high-value building block in modern medicinal chemistry, specifically designed to address ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This reagent allows for the direct installation of the dimethylphosphine oxide (DMPO) moiety—a polar, metabolically stable, and hydrogen-bond-accepting functional group.

This guide details the strategic application of this molecule to:

  • Enhance Solubility: Lower LogD and improve aqueous solubility of lipophilic scaffolds.

  • Bioisosteric Replacement: Serve as a non-classical isostere for carbonyls, sulfonamides, and amides.

  • Synthetic Utility: Act as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions to generate biaryl phosphine oxides.

Molecular Profile & Strategic Rationale

Physicochemical Properties

The dimethylphosphoryl group (


) is distinct from traditional polar groups. Unlike sulfonamides or amides, it offers a unique geometry (tetrahedral) and high polarity without introducing hydrogen bond donors (HBD), which can sometimes limit membrane permeability.
PropertyValue / CharacteristicImpact on Drug Design
Structure Phenyl ring with

-substituted

and

Bifunctional: Reactive handle + Functional payload.
Polarity High Dipole MomentIncreases aqueous solubility; lowers LogP/LogD.
H-Bonding Strong HB Acceptor (P=O); No HB DonorInteracts with backbone NH or active site water networks; good permeability.
Metabolic Stability HighOxidized phosphorus (P=O) is resistant to further oxidative metabolism (unlike amines/sulfides).
The "Magic Methyl" Effect of Phosphorus

In drug discovery, the "Magic Methyl" effect usually refers to the profound potency changes seen when adding a methyl group. Here, the DMPO group acts as a "solubility switch."

  • Solubility: The P=O bond is highly polarized, creating a strong hydration shell.

  • Lipophilicity: It significantly lowers lipophilicity compared to a phenyl or methyl group, often shifting a compound from "greasy" (Class II/IV) to soluble (Class I/III).

  • Case Study Context: This approach mirrors the design of Brigatinib (ALK inhibitor) and Ridaforolimus , where phosphorus moieties are used to fine-tune physicochemical properties without sacrificing potency.

Application Workflow: Decision Tree

The following diagram illustrates when and how to deploy [4-(dimethylphosphoryl)phenyl]boronic acid in a Lead Optimization campaign.

ADME_Optimization Start Lead Compound Identified (High Potency, Poor Properties) Check_Sol Check Solubility & LogD Start->Check_Sol Decision Is Solubility < 10 µM or LogD > 4.0? Check_Sol->Decision Strategy_A Strategy: Introduce Polar Group Decision->Strategy_A Yes Standard Optimization Standard Optimization Decision->Standard Optimization No Select_Reagent Select [4-(dimethylphosphoryl)phenyl]boronic acid Strategy_A->Select_Reagent Targeting Phenyl Ring Replacement Synthesis Perform Suzuki-Miyaura Coupling (See Protocol 4.1) Select_Reagent->Synthesis Validation Evaluate Analog Synthesis->Validation Outcome Outcome: Reduced LogD Retained Potency Improved Metabolic Stability Validation->Outcome

Figure 1: Decision matrix for incorporating dimethylphosphine oxide moieties to resolve ADME liabilities.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling [4-(dimethylphosphoryl)phenyl]boronic acid with aryl halides. Note: The electron-withdrawing nature of the phosphoryl group can slightly deactivate the boronic acid. High-activity catalyst systems are recommended.

Materials
  • Reagent: [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 equiv).

  • Substrate: Aryl Bromide/Iodide (Drug Scaffold) (1.0 equiv).

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    / XPhos (for Aryl Chlorides).
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 237 mg), and Base (3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum/cap to add the Pd-catalyst (0.05 mmol) and reseal immediately. Purge for another 2 minutes.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the product mass (M+1) and the disappearance of the aryl halide.

    • Tip: The phosphine oxide product will be significantly more polar (lower retention time) than the starting aryl halide.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Critical Step: If the product is highly polar (due to the P=O group), it may partition into the aqueous phase. If LC-MS shows product in the aqueous layer, perform multiple extractions with DCM or Chloroform/Isopropanol (3:1).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Chromatography.
    
    • Mobile Phase: A gradient of DCM:MeOH (0–10%) is usually required due to the polarity of the phosphine oxide.

Protocol B: Solubility & LogD Assessment

Once synthesized, the impact of the DMPO group must be quantified.

  • Sample Prep: Dissolve the final compound in DMSO (10 mM stock).

  • Kinetic Solubility:

    • Spike 10 µL of stock into 490 µL of PBS (pH 7.4).

    • Incubate for 24 hours at 25°C with shaking.

    • Filter (0.45 µm) and analyze filtrate by HPLC-UV against a standard curve.

  • LogD (Shake-Flask Method):

    • Mix Octanol and PBS (pH 7.4) 1:1.

    • Add compound, shake for 1 hour, centrifuge.

    • Analyze both phases.

    • Expectation: A decrease in LogD of 1.0–2.0 units compared to the phenyl/methyl analog is typical.

Mechanistic & Synthetic Pathway[1][2][3][4][5]

The following diagram details the Suzuki coupling mechanism specific to this reagent, highlighting the role of the phosphoryl group.

Suzuki_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd TransMet Transmetalation (Rate Determining) OxAdd->TransMet Pd(II)-Ar-X RedElim Reductive Elimination TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration Product Biaryl-Phosphine Oxide (Drug Analog) RedElim->Product Boronic [4-(dimethylphosphoryl)phenyl]boronic acid (Nucleophile) Base Base (OH-) Boronic->Base Activation Base->TransMet Boronate Species

Figure 2: Catalytic cycle for the installation of the dimethylphosphoryl-phenyl motif.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield ProtodeboronationThe C-B bond can be labile. Use anhydrous conditions initially or switch to a milder base like

. Lower the temperature (60°C) and extend time.
Product in Aqueous Layer High PolarityThe DMPO group is very hydrophilic. Avoid simple ether/water extractions. "Salt out" the aqueous layer with NaCl and extract with DCM or EtOAc/iPrOH.
Catalyst Poisoning P-CoordinationWhile P(V) oxides are poor ligands, trace reduced phosphines (if impure) can bind Pd. Ensure the boronic acid reagent is high purity (>95%).

References

  • Finkbeiner, P., et al. (2020).[2] "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 63(13), 7081–7107. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Gonçalves, S. M., et al. (2021). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, 26(20), 6336. Link

  • Application of Phosphine Oxide in Medicinal Chemistry. (2022). BLD Pharm Application Notes. Link

Sources

Method

Application Note: [4-(Dimethylphosphoryl)phenyl]boronic Acid as a Strategic Building Block in Enzyme Inhibitor Discovery

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the optimization of physicochemical properties and target engagement often dictates the success of a drug candidate. [4-(Dimethylphosphoryl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the optimization of physicochemical properties and target engagement often dictates the success of a drug candidate. [4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) has emerged as a highly versatile building block for the synthesis of advanced enzyme inhibitors.

This bifunctional reagent offers two distinct advantages:

  • The Boronic Acid Moiety: Enables robust, regioselective integration into heteroaryl scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • The Dimethylphosphoryl Group (–P(=O)Me₂): Acts as a highly polar, neutral hydrogen-bond acceptor.

The Causality of Bioisosteric Replacement

Historically, medicinal chemists have relied on sulfonamides, carboxylic acids, or amides to interact with solvent-exposed regions or specific hydrogen-bond donors within an enzyme's active site. However, these groups often carry liabilities: carboxylic acids limit membrane permeability due to ionization, and primary sulfonamides can be metabolically labile or trigger idiosyncratic toxicities.

The dimethylphosphoryl group solves these issues. The P=O bond is highly polarized, providing a strong, directional lone pair for hydrogen bonding, yet it lacks an acidic proton. This results in a neutral moiety that significantly enhances aqueous solubility and metabolic stability while maintaining excellent membrane permeability. When positioned correctly—often pointing toward the solvent front or interacting with specific lysine/arginine residues—it dramatically improves the binding affinity of the inhibitor.

Recent Applications in Drug Discovery

The utility of [4-(dimethylphosphoryl)phenyl]boronic acid is well-documented in recent literature targeting challenging oncology and neurology indications.

PKMYT1 Kinase Inhibitors for Breast Cancer

Membrane-associated tyrosine-threonine protein kinase 1 (PKMYT1) is a critical target for CCNE1-amplified breast cancers due to synthetic lethality. In a 2025 study by Yu et al., published in Biomedicines, researchers utilized a pharmacophore fusion strategy to develop novel PKMYT1 inhibitors. The incorporation of the 4-(dimethylphosphoryl)phenyl moiety (as seen in compound MY-13) was strategically chosen to interact with the solvent-exposed region of the kinase. This modification not only maintained potent kinase inhibition but also provided a tunable site for further structural optimization to enhance anti-proliferative efficacy.

CYP46A1 Inhibitors for Epileptic Encephalopathies

Cholesterol 24-hydroxylase (CYP46A1) is implicated in severe developmental and epileptic encephalopathies like Dravet syndrome. A 2026 structure-activity relationship (SAR) study by Hu et al., published in Molecules, explored derivatives of the clinical candidate soticlestat. The study demonstrated that replacing traditional hydrogen-bond donors/acceptors (like hydroxyls) with bioisosteres such as phosphine oxides or sulfonamides can yield highly potent CYP46A1 inhibitors, effectively modulating neural hyperexcitation.

Data Presentation: Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical and Synthetic Profile of[4-(Dimethylphosphoryl)phenyl]boronic acid

Property / ParameterValue / CharacteristicMechanistic Implication for Drug Design
Molecular Weight 197.97 g/mol Low molecular weight allows for fragment-based drug design (FBDD) without exceeding Lipinski's limits.
Hydrogen Bond Acceptors 3 (2 from boronic acid, 1 from P=O)The P=O oxygen is a potent H-bond acceptor, ideal for targeting kinase hinge regions or solvent fronts.
Hydrogen Bond Donors 2 (from boronic acid)Lost upon cross-coupling; the final incorporated moiety acts strictly as an acceptor.
Polar Surface Area (tPSA) ~57.5 ŲEnhances aqueous solubility without compromising passive membrane permeability.
Synthetic Liability Mild ProtodeboronationThe electron-withdrawing nature of the phosphoryl group requires controlled, mild basic conditions during coupling.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

Objective: To couple [4-(dimethylphosphoryl)phenyl]boronic acid to a heteroaryl chloride core while suppressing protodeboronation.

Causality Note: The electron-withdrawing phosphoryl group makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under harsh aqueous basic conditions. Therefore, we utilize


—which provides a bulky, bidentate ligand framework that accelerates the transmetalation step—paired with a mild base (

) in a biphasic dioxane/water system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the heteroaryl chloride core (1.0 equiv, e.g., 1.0 mmol) and[4-(dimethylphosphoryl)phenyl]boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add

    
     (3.0 equiv, 3.0 mmol) and the catalyst 
    
    
    
    (0.05 equiv, 0.05 mmol).
  • Solvent System: Add a degassed mixture of 1,4-Dioxane and

    
     (ratio 5:1, 12 mL total volume). Critical Step: Degassing via sparging with 
    
    
    
    for 15 minutes is mandatory to prevent catalyst oxidation and homocoupling of the boronic acid.
  • Reaction Execution: Seal the flask and heat the mixture to 90°C using an oil bath or heating block. Stir vigorously for 12–16 hours. Monitor reaction completion via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous

    
     (2 x 20 mL) followed by brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the dimethylphosphoryl-substituted inhibitor.
    
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To validate the target engagement of the synthesized inhibitor against the target enzyme (e.g., PKMYT1).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute the synthesized inhibitor in 100% DMSO (3-fold dilutions, 10-point curve). Transfer 100 nL of each dilution to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., PKMYT1) diluted in 1X Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing the specific peptide substrate and ATP (at the enzyme's apparent

    
    ) in 1X Kinase Buffer.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
    ) and the appropriate Europium-labeled anti-phospho antibody.
    
  • Readout: Incubate for 30 minutes, then read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Visualizations

Workflow of Fragment Integration

The following diagram illustrates the logical flow of incorporating the building block into a drug discovery pipeline.

G Core Heteroaryl Halide Core (e.g., Pyrimidine) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Core->Coupling Boronic [4-(Dimethylphosphoryl)phenyl] boronic acid Boronic->Coupling Product Dimethylphosphoryl-Substituted Enzyme Inhibitor Coupling->Product

Caption: Workflow for integrating the dimethylphosphoryl moiety via Suzuki-Miyaura cross-coupling.

Mechanism of Target Engagement

This diagram demonstrates the causality behind the bioisosteric choice, showing how the incorporated group interacts with the biological target.

Pathway Inhibitor Inhibitor Core Scaffold Phosphoryl -P(=O)(Me)2 Moiety Inhibitor->Phosphoryl Covalent Linkage H_Bond Strong Hydrogen Bond Acceptor Interaction Phosphoryl->H_Bond Donates Lone Pair Enzyme Enzyme Binding Pocket (Solvent Front / Hinge) H_Bond->Enzyme Stabilizes Complex

Caption: Mechanism of target engagement by the neutral, highly polar dimethylphosphoryl group.

References

  • Yu, J., Zhang, H., Su, C., Yuan, S., Liu, N., Sun, Y., Sun, Y., Gao, Z., Zhao, D., & Cheng, M. (2025). "Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer." Biomedicines, 13(9), 2116. Available at:[Link]

  • Hu, X., Huang, W., Lin, X., Zhang, H., Huang, Y., Wu, J., & Zhao, G. (2026). "Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors." Molecules, 31(3), 460. Available at:[Link]

Application

Application Note: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling with [4-(Dimethylphosphoryl)phenyl]boronic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: [4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) Strategic Context in Drug Discovery The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: [4-(Dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2)

Strategic Context in Drug Discovery

The incorporation of highly polar, metabolically stable functional groups is a cornerstone of modern medicinal chemistry. The dimethylphosphoryl group (–P(O)Me₂) has emerged as a premier structural motif to improve aqueous solubility and decrease lipophilicity without compromising chemical stability . Unlike traditional amides or sulfonamides, phosphine oxides offer a uniquely strong hydrogen-bond acceptor localized on a tetrahedral phosphorus center. This specific physicochemical profile was critical in the development of FDA-approved targeted therapies such as the ALK inhibitor Brigatinib .

[4-(Dimethylphosphoryl)phenyl]boronic acid serves as the primary building block for installing this valuable moiety onto complex drug scaffolds via Suzuki-Miyaura cross-coupling. However, the strongly electron-withdrawing nature of the –P(O)Me₂ group presents unique kinetic challenges during the catalytic cycle that require precise experimental design.

Mechanistic Principles & Experimental Causality

To achieve high-yielding C-C bond formation with this specific boronic acid, the reaction conditions must be engineered to overcome the deactivated nature of the nucleophile.

  • Catalyst Selection (The Causality): We select Pd(dppf)Cl₂ over traditional monodentate catalysts like Pd(PPh₃)₄. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the final reductive elimination step. This is critical because electron-deficient transmetalation complexes are prone to stalling and undergoing undesired protodeboronation if reductive elimination is not rapid .

  • Base and Solvent Dynamics: Transmetalation of boronic acids requires their prior activation into a nucleophilic "ate" complex (the boronate anion). Because the –P(O)Me₂ group pulls electron density away from the boron atom, a relatively strong base (K₂CO₃) in a biphasic aqueous-organic solvent system (1,4-Dioxane/H₂O) is mandatory to drive the equilibrium toward the active boronate species .

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd Addition of Ar-X TransMet Pd(II) Diaryl Complex (Transmetalation) OxAdd->TransMet Boronate Activated Boronate [Me2P(O)-Ar-B(OH)3]- Boronate->TransMet Base-mediated transfer RedElim Product Formation (Reductive Elimination) TransMet->RedElim RedElim->Pd0 Release of Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting boronate activation.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of [4-(dimethylphosphoryl)phenyl]boronic acid with a model electrophile (4-bromoanisole).

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O (4:1)9045%Sluggish transmetalation; high protodeboronation.
2Pd(dppf)Cl₂ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O (4:1)9068%Improved solubility of the phosphine oxide.
3 Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane / H₂O (4:1) 90 89% Optimal activation of the electron-deficient boronic acid.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (4:1)10082%Excellent yield, but higher ligand cost per scale-up.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC and LC-MS) are integrated to ensure the integrity of the catalytic cycle.

Materials Required
  • Nucleophile: [4-(Dimethylphosphoryl)phenyl]boronic acid (1.2 equivalents)

  • Electrophile: Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent, 1.0 mmol scale)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v ratio, 10 mL total volume)

Methodology

Step 1: Reagent Setup & Strict Degassing

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol),[4-(dimethylphosphoryl)phenyl]boronic acid (237.6 mg, 1.2 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

  • Add 1,4-Dioxane (8.0 mL) and H₂O (2.0 mL).

  • Expert Insight: Degassing is not merely a best practice; it is a strict requirement. The active Pd(0) species is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) peroxo complexes. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for exactly 15 minutes using a submerged needle.

Step 2: Catalyst Addition & Reaction Execution 4. Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂ catalyst (40.8 mg, 0.05 mmol). 5. Reseal the flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 6. Self-Validation: Monitor the reaction via LC-MS after 2 hours. The mass of the desired cross-coupled product [M+H]⁺ should be the dominant peak.

Step 3: Aqueous Workup 7. Once the aryl halide is completely consumed, cool the reaction to room temperature. 8. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Specialized Purification 10. Expert Insight: The highly polar nature of the dimethylphosphoryl group causes severe peak tailing on standard bare silica when using Hexane/EtOAc. 11. Purify the crude residue via flash column chromatography using a highly polar eluent gradient: Dichloromethane (DCM) to DCM/Methanol (95:5 to 90:10). This disrupts the strong hydrogen bonding between the phosphine oxide and the silanol groups on the stationary phase.

ProtocolWorkflow S1 1. Reagent Setup & Degassing S2 2. Catalytic Reaction (90°C) S1->S2 S3 3. Aqueous Workup & Extraction S2->S3 S4 4. Flash Column Chromatography S3->S4 S5 5. Characterization (NMR, LC-MS) S4->S5

Figure 2: Sequential workflow for the synthesis and isolation of the phosphine oxide product.

References

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 2020, 63(13), 7081-7107. URL: [Link]

  • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948-4964. URL: [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Stambirskyi, M. V., et al. "Phosphine Oxides (–POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 2021, 86(18), 12783-12801. URL: [Link]

Method

Application Note: The "Solubility Switch" – Utilizing [4-(dimethylphosphoryl)phenyl]boronic Acid in Drug Design

Topic: [4-(dimethylphosphoryl)phenyl]boronic acid in the synthesis of biologically active compounds Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [4-(dimethylphosphoryl)phenyl]boronic acid in the synthesis of biologically active compounds Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In modern medicinal chemistry, poor aqueous solubility is a primary cause of attrition for drug candidates. The incorporation of the dimethylphosphine oxide (DMPO) moiety has emerged as a high-impact strategy to enhance solubility and metabolic stability without introducing the liability of ionizable groups (like amines).

This guide details the application of [4-(dimethylphosphoryl)phenyl]boronic acid (CAS 1376932-77-2) as a critical building block. Unlike traditional solubilizing groups (e.g., morpholine, piperazine), the DMPO group acts as a potent hydrogen bond acceptor with a unique tetrahedral geometry, often improving potency while simultaneously lowering lipophilicity (LogD). This reagent allows for the direct installation of the DMPO-phenyl motif via Suzuki-Miyaura cross-coupling, a strategy validated by the success of the ALK inhibitor Brigatinib (Alunbrig) .

Technical Profile & Rationale

Chemical Identity
  • Reagent: [4-(dimethylphosphoryl)phenyl]boronic acid[1][2]

  • CAS Number: 1376932-77-2[2]

  • Formula: C₈H₁₂BO₃P

  • Molecular Weight: 197.96 g/mol [2]

  • Key Functionality:

    • Boronic Acid: Handle for Pd-catalyzed C-C bond formation.[3]

    • Dimethylphosphine Oxide (DMPO): Polar, non-ionizable solubilizing group.

Mechanistic Advantage: The "Hydrophilic Dipole"

The DMPO group exhibits a large molecular dipole moment due to the polarized P=O bond.

  • Solubility: It significantly lowers LogP/LogD by interacting with water via strong hydrogen bonding (H-bond acceptor).

  • Metabolic Stability: Unlike N-oxides or some amides, the P=O bond is robust against oxidative metabolism (CYP450) and hydrolysis.

  • Bioisosterism: It serves as a non-planar bioisostere for carbonyls or sulfonamides, providing novel vectors for active site engagement.

Data Summary: Impact on Physicochemical Properties

Comparison of a generic biaryl scaffold vs. its DMPO analog.

PropertyStandard Biaryl (e.g., Diphenyl)DMPO Analog (via this Reagent)Impact
LogD (pH 7.4) > 4.5 (High Lipophilicity)2.5 – 3.5Optimal Range for Oral Bioavailability
Aq. Solubility < 1 µM (Insoluble)> 50 µMHigh Solubility
H-Bond Acceptors 01 (Strong)Improved Target Binding
Metabolic Liability High (Aromatic hydroxylation)Low (P=O deactivates ring)Extended Half-life

Strategic Workflow: From "Brick Dust" to Lead Candidate

The following diagram illustrates the decision matrix for employing this reagent when a lead compound fails solubility criteria.

Solubility_Optimization_Workflow Lead Potent Lead Compound (High LogD, Poor Solubility) Analysis Structural Analysis Identify Solvent-Exposed Aryl Group Lead->Analysis Attrition Risk Reagent Select Reagent: [4-(dimethylphosphoryl)phenyl]boronic acid Analysis->Reagent Bioisosteric Replacement Synthesis Suzuki-Miyaura Coupling (Pd-Catalyzed) Reagent->Synthesis Cross-Coupling Result DMPO Analog (Lower LogD, High Solubility) Synthesis->Result Yields

Figure 1: Strategic workflow for rescuing insoluble lead compounds using the DMPO-boronic acid building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Context

This protocol describes the coupling of [4-(dimethylphosphoryl)phenyl]boronic acid with a heteroaryl chloride (e.g., a chloropyrimidine derivative). This reaction mimics the key step in the synthesis of Brigatinib intermediates.

Safety & Handling
  • Boronic Acid: Store at 2-8°C. Hygroscopic; handle under inert atmosphere if possible, though brief air exposure is tolerated.

  • Palladium Catalysts: Sensitizers. Handle in a fume hood.

Materials
  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Reagent: [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd₂(dba)₃ / XPhos for sterically hindered substrates.

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is critical to solubilize the inorganic base and activate the boronate.

Step-by-Step Procedure
  • Setup:

    • Charge a microwave vial or round-bottom flask with the Heteroaryl Chloride (1.0 mmol) and [4-(dimethylphosphoryl)phenyl]boronic acid (1.3 mmol, 257 mg).

    • Add Cs₂CO₃ (3.0 mmol, 977 mg).

    • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg). Tip: Use Pd(dppf)Cl₂ for standard couplings; switch to XPhos Pd G2 if the chloride is deactivated.

  • Degassing (Crucial Step):

    • Seal the vessel.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction:

    • Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • Monitoring: Check LC-MS for the formation of the product (M+1) and consumption of the chloride. The DMPO group is polar; the product will likely elute earlier than the starting chloride on Reverse Phase (C18).

  • Workup (Specific for Phosphine Oxides):

    • Challenge: The product is polar and water-soluble.[4] Do not discard the aqueous layer immediately.

    • Dilute with EtOAc (20 mL) and Water (10 mL).

    • Separate layers. Extract the aqueous layer 3x with DCM/Isopropanol (3:1) to ensure recovery of the polar DMPO product.

    • Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM. Phosphine oxides are polar and often streak on silica; adding 1% Triethylamine or Ammonia can improve peak shape.

    • Recrystallization: Many DMPO biaryls crystallize well from Acetonitrile/Ether.

Mechanistic Visualization

Understanding the catalytic cycle helps in troubleshooting. The rate-limiting step for this specific boronic acid is often transmetallation due to the electron-withdrawing nature of the phosphoryl group on the phenyl ring.

Suzuki_Mechanism cluster_legend Critical Step for DMPO Reagents Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Aryl Chloride BaseAct Base Activation (Ar-Pd-OH) OxAdd->BaseAct + OH- (from Base) TransMet Transmetallation (Ar-Pd-Ar') BaseAct->TransMet + Boronate Boron Boronate Complex [Ar'-B(OH)3]- Boron->TransMet Delivers DMPO-Aryl RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 2: Catalytic cycle highlighting the Transmetallation step, which requires activation of the boronic acid by base (hydroxide/carbonate) to overcome the electron-withdrawing effect of the phosphine oxide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Boronic acid deboronation (protodeboronation).Switch base to K₃PO₄ (milder) or use anhydrous conditions with CsF as the activator.
Product in Aqueous Layer High polarity of DMPO group.Use DCM/iPrOH (3:1) or n-Butanol for extraction. Do not rely solely on EtOAc/Hexane.
Catalyst Poisoning Phosphine oxide coordinating to Pd.Increase catalyst loading to 5-10 mol% or use a bidentate ligand (dppf) that resists displacement by the P=O group.

References

  • BLD Pharm. (4-(Dimethylphosphoryl)phenyl)boronic acid Product Page. Retrieved from .

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4073–4096.

  • Sigma-Aldrich. Boronic Acids & Derivatives in Medicinal Chemistry. .

  • Gonçalves, S. M., et al. (2024). "Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors." Molecules, 29(24), 5992.[5] .

Sources

Application

Continuous flow Suzuki-Miyaura coupling with aryl boronic acids

Topic: Continuous Flow Suzuki-Miyaura Coupling with Aryl Boronic Acids Content Type: Detailed Application Note & Protocols Audience: Researchers, Process Chemists, and Drug Development Scientists Optimizing Aryl-Aryl Bon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Continuous Flow Suzuki-Miyaura Coupling with Aryl Boronic Acids Content Type: Detailed Application Note & Protocols Audience: Researchers, Process Chemists, and Drug Development Scientists

Optimizing Aryl-Aryl Bond Formation for Scale and Selectivity

Executive Summary

The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, yet its transition from batch to continuous flow is often hindered by a single engineering challenge: solubility . While flow chemistry offers superior heat transfer and safety profiles for handling reactive intermediates, the formation of insoluble boronate clusters or inorganic salts can rapidly clog microreactors.

This guide provides two distinct, field-validated protocols to overcome these barriers:

  • Homogeneous Catalysis (Slug Flow): Utilizes biphasic systems with Phase Transfer Catalysts (PTC) to manage solids and accelerate kinetics.

  • Heterogeneous Catalysis (Packed Bed): Utilizes immobilized Palladium (Pd) columns for high-purity synthesis with minimal metal leaching.

Critical Engineering Parameters

Before selecting a protocol, the following parameters must be assessed to ensure system stability.

ParameterChallenge in FlowEngineering Solution
Solubility Aryl boronic acids and inorganic bases (

,

) often precipitate in organic solvents.
Co-solvents: Use EtOH/H

O or Toluene/H

O. PTC: Add TBAB or Aliquat 336 to stabilize biphasic "slugs."
Mixing Laminar flow in microchannels prevents turbulence, limiting mass transfer in biphasic systems.Active Mixing: Static mixers or segmented flow (slug flow) to induce internal recirculation within droplets.
Catalyst Life Homogeneous Pd is lost in the waste; Heterogeneous Pd can leach or deactivate (Pd black formation).Homogeneous: Use highly active precatalysts (e.g., XPhos Pd G2) to minimize loading. Heterogeneous: Oxidative regeneration cycles for packed beds.
Pressure Gas evolution (minor) or solids can spike backpressure.System: Install a 75-100 psi Back Pressure Regulator (BPR) to keep solvents liquid at superheated temperatures (

C).
Decision Logic: Protocol Selection

Use the following logic tree to select the appropriate experimental setup for your substrate.

G cluster_legend Key Start Start: Substrate Assessment Solubility Are reagents soluble in a single organic phase? Start->Solubility Scale Target Scale? Solubility->Scale Yes Homo Protocol A: Coil Reactor (Homogeneous/Biphasic) Solubility->Homo No (Requires Aqueous Base) Hetero Protocol B: Packed Bed (Heterogeneous) Scale->Hetero <10g (Library/Screening) Scale->Homo >100g (Production/Scale-up) L1 Decision Point L2 Recommended Protocol

Caption: Decision matrix for selecting between packed bed (clean, small scale) and coil reactor (robust, large scale) approaches.

Protocol A: Homogeneous Catalysis (Biphasic "Slug Flow")

Best for: Scale-up, difficult substrates, and reactions requiring strong inorganic bases. Mechanism: The reaction relies on high interfacial surface area between the organic phase (reactants) and aqueous phase (base).

Experimental Setup
  • Reactor: PFA or Stainless Steel Coil (10–20 mL volume).

  • Mixer: T-piece followed immediately by a static mixer element.

  • Pumps: Two high-pressure piston pumps (e.g., HPLC or syringe pumps).

  • Temperature: 80°C – 120°C (Superheated).

Reagent Preparation
  • Stream A (Organic): Aryl Halide (1.0 equiv) + Boronic Acid (1.2 equiv) + Pd Catalyst (1–3 mol%) dissolved in Toluene or Dioxane.

    • Catalyst Rec:

      
       (standard) or 
      
      
      
      + SPhos (for sterically hindered substrates).
  • Stream B (Aqueous):

    
     (2.0 equiv) + TBAB (Tetrabutylammonium bromide, 5 mol%) in degassed water.
    
    • Note: TBAB acts as the Phase Transfer Catalyst (PTC) and prevents clogging by coating salt crystals.

Step-by-Step Workflow
  • Priming: Flush the system with pure solvent (50:50 Toluene:Water) at the target flow rate.

  • Pressurization: Set the Back Pressure Regulator (BPR) to 100 psi (7 bar) . This allows heating the Toluene/Water mix to 120°C without boiling.

  • Heating: Bring the reactor coil to 100°C .

  • Injection: Switch valves to introduce Stream A and Stream B.

    • Flow Ratio: 1:1 volumetric ratio is standard.

    • Residence Time: Aim for 5–10 minutes initially.

  • Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady stream.

  • Quench: Collect into a flask containing dilute HCl or water to dissolve excess salts immediately.

FlowSetup cluster_inputs Reagent Feeds A Stream A: Ar-X + Ar-B(OH)2 + Pd Cat (Organic) Mixer Static Mixer (Emulsion Formation) A->Mixer Pump A B Stream B: K2CO3 + TBAB (Aqueous) B->Mixer Pump B Reactor Heated Coil Reactor (100°C, 10 min) Mixer->Reactor Slug Flow BPR BPR (100 psi) Reactor->BPR Collection Product Collection (Biphasic) BPR->Collection

Caption: Schematic for Protocol A showing biphasic mixing and superheated processing.

Protocol B: Heterogeneous Catalysis (Packed Bed)

Best for: Library synthesis, low-metal product requirements, and automated optimization. Mechanism: The catalyst is immobilized on a solid support (Silica or Polymer). The reagents must be fully dissolved before entering the column to prevent fouling.

Experimental Setup
  • Reactor: Glass or Stainless Steel column (Omnifit style) packed with catalyst.[1]

  • Catalyst: Pd-functionalized silica (e.g., SiliaCat DPP-Pd) or Polymer-supported Pd.

  • Solvent System: Critical. Must dissolve both organic and inorganic components.

    • Recommendation: Ethanol/Water (4:1) or DMF (if downstream removal is acceptable).

  • Base: Soluble organic bases (DBU,

    
    ) or inorganic bases in high-water mixes (
    
    
    
    ).
Step-by-Step Workflow
  • Column Packing: Pack the column tightly to avoid "channeling" (where liquid bypasses the catalyst). Calculate the Void Volume (usually 60-70% of physical volume).

  • Feed Preparation: Dissolve Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) in EtOH/H

    
    O.
    
    • Filtration: Pass the solution through a 0.45 µm syringe filter. Do not skip this step. Any particulate will kill the column.

  • Start-up: Flow pure solvent through the column at ambient temperature.

  • Reaction:

    • Set temperature to 60–80°C . (Avoid >100°C for some polymer resins to prevent swelling/degradation).

    • Flow rate should target a residence time of 2–5 minutes .[1]

  • Wash: After the reagent slug passes, flush with pure solvent for 5 column volumes to recover all product.

Troubleshooting & Optimization
IssueDiagnosisCorrective Action
Clogging (BPR) Salt precipitation at the pressure drop.Add a solvent stream (MeOH or Water) after the reactor but before the BPR to dilute salts.
Clogging (Inlet) Reagent insolubility.Switch to Protocol A (Biphasic). Use ultrasonication during stock solution prep.
Low Conversion Residence time too short or catalyst deactivation.Decrease flow rate. If Heterogeneous: Wash column with oxidant (dilute

) to remove Pd-black, then reduce.
Pd Leaching High ppm Pd in product (Heterogeneous).Switch solvent to non-coordinating (Toluene vs DMF). Lower reaction temperature. Install a metal scavenger cartridge post-reactor.
References
  • Vapourtec Application Note. "Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst." Vapourtec, 2015.[1] Link

  • Organic Letters. "Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow." Org.[2][3][4][5] Lett., 2011.[6] Link

  • MDPI Catalysts. "Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling." Catalysts, 2020. Link

  • Chemical Communications. "Flow synthesis of arylboronic esters... and space integration with Suzuki–Miyaura coupling." Chem. Commun., 2011. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2025. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of [4-(dimethylphosphoryl)phenyl]boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2). Due to its unique structural features—combining a highly polar, hydrogen-bond-accepting dimethylphosphoryl group with an amphoteric boronic acid moiety—this compound presents significant isolation and purification challenges.

This document provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

Pathway Analysis: Stability & Equilibrium

Before initiating purification, it is critical to understand the dynamic chemical environment of your target molecule. The boronic acid moiety is susceptible to dehydration, protodeboronation, and oxidation under specific conditions.

G BA [4-(dimethylphosphoryl)phenyl] boronic acid BX Boroxine Trimer (Dehydration) BA->BX -H2O (Heat/Vacuum) PD Dimethylphenylphosphine oxide (Protodeboronation) BA->PD H+, Heat OX 4-(dimethylphosphoryl)phenol (Oxidation) BA->OX O2 / Peroxides

Degradation and equilibrium pathways of[4-(dimethylphosphoryl)phenyl]boronic acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my crude product failing to extract into standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The extraction failure is a direct result of the molecule's dual polarity. The dimethylphosphoryl group (-P(=O)Me₂) is a powerful hydrogen-bond acceptor, which strongly coordinates with water molecules[1]. When combined with the hydrophilic boronic acid group (-B(OH)₂), the compound becomes highly water-soluble. To force the compound into an organic phase, you must disrupt the aqueous hydrogen-bonding network using a salting-out approach combined with highly polar, water-immiscible solvents (e.g., n-butanol or THF/EtOAc mixtures).

Q2: My NMR spectrum shows broad, overlapping peaks in the aromatic region, and my mass spectrometry data shows a mass corresponding to [3M - 3H₂O]. Has my product degraded? A2: Not necessarily. You are observing the classic boroxine-boronic acid equilibrium[2]. Upon drying, or when dissolved in non-polar NMR solvents (like CDCl₃), boronic acids spontaneously dehydrate to form cyclic boroxine trimers. Because this interconversion occurs on the microsecond timescale, it leads to time-averaged, broad NMR signals[2]. Self-Validation Check: Add 1-2 drops of D₂O to your NMR tube and shake. The excess water will drive the equilibrium back to the monomeric boronic acid, instantly sharpening the aromatic peaks and validating the integrity of your product.

Q3: I used a metal catalyst in a previous step. Why is my product yield so low after extraction? A3: Phosphine oxides are excellent ligands for transition metals (such as Zn, Pd, or Cu) and can form stable, insoluble complexes in polar solvents[1]. If metal ions are present in your aqueous crude, they may coordinate to the dimethylphosphoryl group, trapping the product. Washing the aqueous layer with a chelating agent like EDTA prior to extraction will liberate the product.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Workflow 1: Salting-Out Liquid-Liquid Extraction (LLE)

Objective: Isolate the highly polar target compound from aqueous inorganic salts (e.g., LiCl, MgBr₂) generated during the borylation step.

Causality: Standard extractions fail because the boronate anion is infinitely water-soluble. By lowering the pH to 3-4, we fully protonate the boronic acid (pKa ~8.5), rendering it neutral. Saturating the aqueous layer with NaCl decreases the availability of free water molecules to solvate the phosphine oxide, driving the compound into the organic phase.

Step-by-Step Protocol:

  • pH Adjustment: Transfer the aqueous crude mixture to a beaker. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the solution reaches pH 3.0 - 4.0. Self-Validation: Do not rely on pH paper; the highly concentrated salts can cause colorimetric shifts. A calibrated meter ensures the boronic acid is strictly in its neutral form.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation).

  • Solvent Selection: Add an equal volume of a 4:1 Ethyl Acetate/THF mixture (or n-butanol).

  • Extraction: Transfer to a separatory funnel, shake vigorously, and allow phase separation. Extract the aqueous layer two additional times.

  • Washing & Drying: Combine the organic layers and wash with a minimal volume (10% of total organic volume) of saturated brine to remove residual acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C.

Workflow 2: Reverse-Phase C18 Chromatography

Objective: Separate the target boronic acid from the protodeboronated byproduct (dimethylphenylphosphine oxide).

Causality: Normal-phase silica gel causes severe tailing due to the irreversible binding of the boronic acid and phosphine oxide groups to the silanol sites. Reverse-phase C18 chromatography utilizing an acidic mobile phase suppresses the ionization of the boronic acid, ensuring sharp, Gaussian peak shapes[3].

Step-by-Step Protocol:

  • Column Preparation: Equilibrate a C18 column with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Sample Loading: Dissolve the crude extract in a minimum amount of the starting mobile phase. If solubility is poor, add up to 10% DMSO.

  • Gradient Elution: Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 15 column volumes. Maintain 0.1% Formic Acid throughout[3].

  • Detection & Fractionation: Monitor UV absorbance at 254 nm. The target boronic acid will elute first, followed by the less polar protodeboronated byproduct.

  • Recovery: Lyophilize (freeze-dry) the pure fractions to obtain the product as a white powder, avoiding excessive heat that promotes boroxine formation.

Workflow 3: Final Polishing via Recrystallization

Objective: Achieve >99% purity for biological assays or sensitive downstream coupling reactions.

Step-by-Step Protocol:

  • Dissolution: Suspend the semi-pure solid (>85% purity) in a minimum volume of hot water (80 °C). Add acetonitrile dropwise just until the solution becomes completely clear.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 2 hours. Causality: Slow cooling promotes the exclusion of the oxidized phenol byproduct from the growing crystal lattice.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via a Büchner funnel. Wash the filter cake with ice-cold water.

  • Drying: Dry the crystals in a vacuum desiccator at room temperature. Self-Validation: Weigh the product daily; constant weight indicates complete removal of water, though partial conversion to the boroxine may occur.

Part 3: Purification Workflow Visualization

Workflow Crude Aqueous Crude Mixture (Product + Salts + Impurities) Acidify Acidify to pH 3-4 (Protonate Boronate) Crude->Acidify Extract Salting-Out Extraction (NaCl + n-BuOH or THF/EtOAc) Acidify->Extract OrgPhase Organic Phase (Product + Org. Impurities) Extract->OrgPhase Organic Layer AqPhase Aqueous Phase (Inorganic Salts) Extract->AqPhase Aqueous Layer (Discard) Chrom Reverse-Phase C18 HPLC (H2O/MeCN + 0.1% FA) OrgPhase->Chrom High Impurity Profile Cryst Recrystallization (Hot Water/MeCN) OrgPhase->Cryst Low Impurity Profile Pure Pure Target Compound (>98% Purity) Chrom->Pure Cryst->Pure

Step-by-step purification decision tree for [4-(dimethylphosphoryl)phenyl]boronic acid.

Part 4: Quantitative Data & Solvent Selection

Table 1: Physicochemical Properties of Target vs. Common Impurities

CompoundPolarityWater SolubilityKey NMR Identifier (¹H)Primary Removal Strategy
Target Boronic Acid Very HighHigh~8.0 ppm (d, 2H, Ar-H)Salting-out LLE, C18 HPLC
Boroxine Trimer HighLowBroadened Ar-H peaksAdd water to revert to monomer
Protodeboronated Byproduct ModerateLow~7.4-7.6 ppm (m, 5H, Ar-H)Reverse-Phase C18 HPLC
Oxidized Phenol Byproduct HighModerate~6.8 ppm (d, 2H, Ar-H)Recrystallization
Inorganic Salts (Li/Mg) IonicVery HighN/AAqueous partition (Discard)

Table 2: Solvent Selection Matrix for Extraction & Chromatography

Solvent SystemApplicationEfficacy / YieldCausality / Rationale
DCM / Water LLEPoor (<10%)Fails to disrupt the strong aqueous H-bonding of the P=O group.
n-Butanol / Brine LLEExcellent (>90%)High polarity of n-BuOH efficiently solvates the phosphine oxide.
THF:EtOAc (1:4) / Brine LLEGood (~80%)THF acts as a strong H-bond acceptor, pulling the product into the organic phase.
Silica Gel (Normal Phase) ChromatographyPoor (Tailing)Irreversible binding of B(OH)₂ and P=O to silanol groups.
C18 (0.1% Formic Acid) ChromatographyExcellentAcidic modifier suppresses boronate ionization, ensuring sharp peaks[3].

References

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society (ACS)[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Waters Corporation[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Preventing protodeboronation of [4-(dimethylphosphoryl)phenyl]boronic acid

Technical Support Center: Boron Chemistry Division Ticket ID: #PDB-4-DMPO-001 Subject: Troubleshooting Stability of [4-(dimethylphosphoryl)phenyl]boronic acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boron Chemistry Division Ticket ID: #PDB-4-DMPO-001 Subject: Troubleshooting Stability of [4-(dimethylphosphoryl)phenyl]boronic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering protodeboronation (PDB), a common but solvable degradation pathway for electron-deficient boronic acids.

The molecule , [4-(dimethylphosphoryl)phenyl]boronic acid , presents a "double threat" to standard Suzuki-Miyaura coupling conditions:

  • Electronic Destabilization: The dimethylphosphoryl group (

    
    ) is a strong electron-withdrawing group (EWG), which significantly accelerates base-catalyzed deboronation.
    
  • Catalyst Sequestration: The oxygen in the phosphine oxide is a Lewis base that can coordinate to Palladium, slowing the productive cross-coupling cycle and allowing the decomposition pathway to dominate.

This guide provides a diagnostic workflow, mechanistic insight, and optimized protocols to suppress this side reaction.

Part 1: Diagnostic & Mechanism (The "Why")

Q: How do I confirm that protodeboronation is my problem?

A: Analyze your reaction mixture via LC-MS or GC-MS.

  • Target Product: Biaryl (Desired).

  • PDB Byproduct: Dimethyl(phenyl)phosphine oxide (Mass: M-H of boronic acid replaced by H).

  • Observation: If you see the byproduct increasing over time while the starting material disappears, and the cross-coupling yield is low, PDB is the culprit.

Q: Why does the phosphoryl group make this worse?

A: The mechanism of PDB under basic conditions involves the formation of a boronate "ate" complex. The electron-withdrawing nature of the


 group stabilizes the transition state for the cleavage of the C-B bond, facilitating the protonation of the ipso-carbon.

Visualizing the Failure Mode:

PDB_Mechanism cluster_0 Critical Failure Point Start Boronic Acid (Ar-B(OH)2) Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Ate + Base Base Base (OH-) Base->Ate TS Transition State (Stabilized by -P(O)Me2) Ate->TS C-B Bond Weakening Byproduct De-borylated Arene (Ar-H) TS->Byproduct + H2O / H+ Boric Boric Acid TS->Boric

Caption: Base-catalyzed protodeboronation pathway. The electron-withdrawing phosphoryl group stabilizes the negative charge accumulation at the ipso-carbon in the Transition State.

Part 2: Reaction Optimization (The "How")

To fix this, we must decelerate the decomposition (PDB) while accelerating the cross-coupling.

Protocol 1: The "Anhydrous" Base Switch

Standard aqueous bases (


, 

in water) generate high concentrations of hydroxide/boronate species. Switch to milder bases with lower solubility or anhydrous conditions.
ParameterStandard (Avoid)Optimized (Recommended) Why?
Base

,

,


(anhydrous)
or

Phosphate buffers pH; Cesium effect improves transmetallation.
Solvent DMF/Water, MeOH1,4-Dioxane or Toluene Reduces free water available for protonolysis.
Additives NoneWater (trace, 1-5 eq.) Strict stoichiometry: enough for the cycle, not enough for PDB.
Protocol 2: Overcoming Catalyst Poisoning

The P=O group can bind to Pd. You need a ligand that binds Pd tighter than your substrate does.

  • Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

  • Logic: These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and transmetallation, outcompeting the PDB rate.

Step-by-Step Optimized Workflow:
  • Charge Vessel: Add Aryl Halide (1.0 eq), [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add XPhos Pd G3 (1–3 mol%). Do not use simple Pd(PPh3)4.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Activation: Add exactly 5.0 equivalents of degassed water.

  • Temperature: Heat to 60°C initially. Monitor. If slow, ramp to 80°C. Avoid starting at >100°C.

Part 3: Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues during your experiment.

Troubleshooting_Tree Problem Low Yield observed Check_Byproduct Is Ar-H (PDB product) present? Problem->Check_Byproduct Yes_PDB Yes: Protodeboronation Check_Byproduct->Yes_PDB Yes No_PDB No: Stalled Reaction Check_Byproduct->No_PDB No Check_Base Are you using hydroxides/alkoxides? Yes_PDB->Check_Base Switch_Base Switch to K3PO4 or CsF Check_Base->Switch_Base Yes Check_Temp Is Temp > 90°C? Check_Base->Check_Temp No Lower_Temp Lower Temp to 60-70°C Increase Catalyst Loading Check_Temp->Lower_Temp Yes Check_Ligand Is the catalyst Pd(PPh3)4? No_PDB->Check_Ligand Switch_Ligand Switch to XPhos or SPhos (P=O poisoning suspected) Check_Ligand->Switch_Ligand Yes Check_Halide Is Aryl Halide unreactive? Check_Ligand->Check_Halide No

Caption: Diagnostic logic for coupling failures involving phosphoryl-substituted boronic acids.

Part 4: Alternative Reagents (The "Nuclear Option")

If optimization fails, the boronic acid itself may be too unstable. Switch to a "Slow-Release" surrogate. These derivatives mask the boron atom, preventing the formation of the "ate" complex until the exact moment of reaction.

Reagent TypeStabilityReactivityRecommendation
Boronic Acid LowHighUse only with mild bases.
Pinacol Ester MediumMediumBetter, but still prone to PDB if base is strong.
MIDA Boronate High Controlled Best for this application. Slowly hydrolyzes, keeping free boronic acid concentration low (preventing PDB).[1]
K-Trifluoroborate (

)
HighLowGood alternative, but requires specific hydrolysis conditions.

Recommendation: Synthesize or purchase the MIDA boronate of your [4-(dimethylphosphoryl)phenyl] moiety. The N-methyliminodiacetic acid (MIDA) ligand protects the boron p-orbital, rendering it immune to PDB until hydrolyzed in situ.

References

  • Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Link

  • Burke, M. D., et al. (2014).[1] Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Science. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Link

Sources

Troubleshooting

Improving the scalability of reactions involving [4-(dimethylphosphoryl)phenyl]boronic acid

Technical Support Center: Scalable Chemistry of [4-(dimethylphosphoryl)phenyl]boronic Acid Current Status: Operational Ticket ID: SC-882-PHOS Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Chemistry of [4-(dimethylphosphoryl)phenyl]boronic Acid

Current Status: Operational Ticket ID: SC-882-PHOS Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Dual-Personality" Reagent

Welcome to the technical support hub for [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2).[1] Scaling reactions with this molecule presents a unique "dual-personality" challenge:

  • The Boronic Acid (

    
    ):  Prone to protodeboronation  because the electron-withdrawing phosphine oxide group destabilizes the C-B bond under basic conditions.[1]
    
  • The Phosphine Oxide (

    
    ):  Highly polar, hygroscopic, and a Lewis base.[1] It alters solubility profiles (making the molecule water-soluble) and can competitively bind to Palladium catalysts, arresting the catalytic cycle.
    

This guide moves beyond standard literature to address the specific failure modes encountered at >50g scales.

Critical Troubleshooting (Q&A Format)

Category A: Reaction Stability & Yield Loss[2][3]

Q: Why does my yield drop significantly when I scale from 1g to 50g, despite using the same stoichiometry? A: You are likely experiencing base-catalyzed protodeboronation . At larger scales, heating ramp rates are slower, exposing the boronic acid to the base for longer periods before the cross-coupling completes. The para-substituted phosphine oxide group is electron-withdrawing (EWG).[1] Mechanistically, this pulls electron density from the aromatic ring, making the carbon attached to the boron more susceptible to base attack and subsequent cleavage (See Diagram 1).

  • Fix: Switch from strong hydroxide bases (NaOH, KOH) to mild bases like Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
  • Pro-Tip: Implement a "Slow-Addition Protocol." Do not add the boronic acid all at once. Add it as a solution over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is often product inhibition or ligand displacement .[1] The product of your reaction retains the dimethylphosphine oxide moiety. As the product concentration increases, the phosphine oxide (


) can compete with your phosphine ligands for the Palladium center, effectively creating a "poisoned" catalyst species that is inactive.
  • Fix: Use a catalyst system with a bulky, electron-rich ligand (e.g., XPhos or SPhos ) that binds Pd more tightly than the phosphine oxide can.[1]

  • Fix: Increase the solvent volume. High concentration favors the intermolecular binding of the product's

    
     to the catalyst.
    
Category B: Solubility & Work-up

Q: I cannot extract the product from the aqueous layer. It seems to have infinite water solubility. A: The dimethylphosphine oxide group is a powerful hydrogen bond acceptor, making the molecule highly hydrophilic. Standard EtOAc/Water extractions often fail.[1]

  • Fix: Use n-Butanol or 2-MeTHF for extraction; these have higher polarity than EtOAc but remain immiscible with water.[1]

  • Alternative: Saturate the aqueous phase with NaCl (salting out) to force the organic product into the organic phase.

Q: The starting material turns into a "sticky gum" or oil instead of dissolving. A: This is the "Oiling Out" phenomenon, common with amphiphilic molecules. It occurs when the boronic acid forms a boroxine anhydride network that traps solvent but doesn't dissolve.

  • Fix: Use a "Hydrotropic" solvent mixture.[1] A mixture of THF:Water (4:1) or Isopropanol:Water (3:1) usually breaks the aggregation better than pure organics.[1]

Visualizing the Failure Modes

The following diagram illustrates the two primary pathways: the productive Cross-Coupling cycle and the destructive Protodeboronation pathway driven by the Phosphine Oxide substituent.

G cluster_0 Destructive Pathway (Protodeboronation) cluster_1 Productive Pathway (Suzuki Coupling) Start [4-(dimethylphosphoryl) phenyl]boronic acid Complex Boronate 'Ate' Complex (Destabilized by EWG P=O) Start->Complex Fast Equilibrium Pd_Cycle Pd(II)-Ar Intermediate Start->Pd_Cycle Transmetallation Base Base (OH- / CO3--) Base->Complex Decomp Decomposition: Ph-P(O)Me2 (H-Product) Complex->Decomp Slow (Accelerated by Heat/Strong Base) Complex->Pd_Cycle Ideal Path Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination

Caption: Mechanism of competition between productive coupling and base-catalyzed decomposition. The electron-withdrawing P=O group stabilizes the transition state for deboronation.

Optimized Scale-Up Protocol (SOP)

Objective: Synthesis of a biaryl intermediate using [4-(dimethylphosphoryl)phenyl]boronic acid on a 50g scale.

ParameterSpecificationRationale
Solvent System 1,4-Dioxane / Water (4:[1]1)Dioxane solubilizes the boronic acid; water dissolves the inorganic base.
Base

(2.0 equiv)
Milder than NaOH/KOH; reduces protodeboronation risk.[1]
Catalyst

(1-2 mol%)
Bidentate ligand resists displacement by the phosphine oxide product.[1]
Temperature 60°C - 70°CKeep below reflux (100°C) to minimize thermal decomposition.[1]

Step-by-Step Workflow:

  • Reactor Prep: Charge a 1L jacketed reactor with the Aryl Halide coupling partner (1.0 equiv) and

    
     (0.01 equiv). Inert with Nitrogen (
    
    
    
    ).[1]
  • Solvent Charge: Add degassed 1,4-Dioxane (400 mL). Stir to dissolve.

  • Base Addition: Add a solution of

    
     (2.0 equiv) in Water (100 mL).
    
  • Controlled Addition (Crucial):

    • Dissolve [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 equiv) in a separate vessel with Dioxane (150 mL).

    • Do not dump it in.[1] Use a dosing pump to add this solution to the reactor over 90 minutes while maintaining the internal temperature at 65°C.

    • Why? This keeps the concentration of free boronic acid low, favoring the fast transmetallation with Pd over the slower protodeboronation side reaction.

  • Reaction Monitoring: Monitor by HPLC. If the reaction stalls, add a degassed pulse of fresh catalyst (0.005 equiv).

  • Work-up:

    • Cool to 20°C.

    • Add n-Butanol (300 mL) and Brine (300 mL).

    • Separate layers.[1] (The product will be in the n-Butanol).

    • Wash organic layer with 5% w/v aqueous L-Cysteine or Thiourea solution (to scavenge residual Palladium).[1]

Purification Decision Tree

The high polarity of the phosphine oxide group requires a deviation from standard silica chromatography.

Purification Start Crude Reaction Mixture (Containing Product + P=O Impurities) Solubility Is Product Water Soluble? Start->Solubility Yes Yes (Highly Polar) Solubility->Yes High Polarity No No (Moderately Polar) Solubility->No Medium Polarity RP_Chrom Reverse Phase (C18) Flash Eluent: H2O/MeCN Yes->RP_Chrom Norm_Chrom Normal Phase Silica (Requires polar eluent) No->Norm_Chrom Cryst Crystallization Strategy Solvent: iPrOH / Heptane No->Cryst Preferred for Scale >50g Lyophilization Lyophilization (Freeze Dry) RP_Chrom->Lyophilization Additive Add 5-10% MeOH to DCM + 1% Et3N (reduces streaking) Norm_Chrom->Additive

Caption: Purification logic flow. Note that standard Hexane/EtOAc chromatography often fails for phosphine oxides due to tailing/streaking.

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2017).[1] "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 35025-35030.[1]

    • Lloyd-Jones, G. C., et al. (2022).[1] "In Situ Studies of Arylboronic Acids/Esters... Kinetics, Speciation, and Dysfunction."[2] Accounts of Chemical Research, 55(9), 1234–1247.[1] [1]

    • Context: Confirms that electron-withdrawing groups (like phosphine oxides) accelerate base-catalyzed protodeboronation.[1]

  • Phosphine Oxide Interference in Suzuki Coupling

    • Biscoe, M. R., et al. (2011).[1] "Bisphosphine mono-oxides formed In situ explain the 'Suzuki-Miyaura anomaly'." Journal of the American Chemical Society.

    • Context: Explains how phosphine oxides can act as hemilabile ligands, altering catalyst speciation and reducing turnover frequency.[1]

  • Solubility and Purification of Phosphine Oxides

    • Keglevich, G., et al. (2015).[1][3] "Synthesis, purification, and characterization of phosphine oxides." Dalton Transactions.[1]

    • Context: Provides data on the hygroscopic nature of phosphine oxides and methods for their drying and purific

Sources

Optimization

Technical Support Center: Catalyst &amp; Base Selection for Hindered Suzuki Coupling

Topic: Catalyst and base selection for hindered Suzuki coupling reactions Audience: Researchers, scientists, and drug development professionals Status: Active Guide v2.4 Introduction: The "Steric Wall" in Suzuki Coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst and base selection for hindered Suzuki coupling reactions Audience: Researchers, scientists, and drug development professionals Status: Active Guide v2.4

Introduction: The "Steric Wall" in Suzuki Coupling

In drug discovery, "flatland" is dead. Increasing Fsp3 character and introducing ortho-substituents improves solubility and selectivity but creates a "steric wall" for cross-coupling. Standard conditions (Pd(PPh₃)₄/Na₂CO₃) fail here because the catalytic cycle stalls at two critical checkpoints: Transmetallation (steric clash between boronate and Pd-center) and Reductive Elimination (energy barrier to forming the crowded C-C bond).

This guide synthesizes high-throughput experimentation (HTE) data and mechanistic studies to overcome these barriers.

Module 1: Catalyst Selection (The Engine)
Q: My standard SPhos/Pd(OAc)₂ conditions yielded <5% product on a tetra-ortho substituted system. Is the catalyst dead?

A: Likely not dead, but resting. SPhos is excellent for moderately hindered systems (tri-ortho), but for tetra-ortho (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted boronic acid), you need ligands that enforce a specific geometry to lower the reductive elimination barrier.

Recommendation: Switch to Pd-PEPPSI-IPent or AntPhos .

  • Why?

    • Pd-PEPPSI-IPent: The "IPent" (isopentyl) NHC ligand is flexible yet bulky. It forms a "flexible steric fence" that accommodates the incoming oxidative addition partner but exerts immense steric pressure to force reductive elimination.

    • AntPhos: This ligand contains an anthracene backbone that creates a "pocket" for the metal. It is specifically designed for tetra-ortho couplings where even XPhos fails.

Q: Why do we add more bulk (bulky ligands) to a reaction that is already failing due to steric hindrance?

A: This is the "Steric Relief" Paradox .

  • Mechanism: In the catalytic cycle, the Reductive Elimination step (forming Product-Pd(0)) is driven by the release of steric strain.

  • The Fix: A small ligand (like PPh₃) allows the crowded intermediates to "relax" into stable, unreactive states. A massive, bulky ligand (like tBuXPhos or IPr ) destabilizes the Pd(II) intermediate, making the formation of the product thermodynamically favorable just to relieve the crowding around the palladium.

Visual Guide: Catalyst Decision Tree

CatalystSelection Start Substrate Steric Profile Level1 Mono/Di-ortho substituted (e.g., 2-Me-Ph-Br + Ph-B(OH)2) Start->Level1 Low Hindrance Level2 Tri-ortho substituted (e.g., 2,4,6-Me-Ph-Br + 2-Me-Ph-B(OH)2) Start->Level2 Medium Hindrance Level3 Tetra-ortho substituted (e.g., Mesityl-Br + Mesityl-B(OH)2) Start->Level3 Extreme Hindrance Sol1 Standard: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 Level1->Sol1 Sol2 Buchwald G3/G4: SPhos or XPhos Base: K3PO4 Level2->Sol2 Sol3 Specialized: Pd-PEPPSI-IPent or AntPhos Base: KOH or tBuOK (anhydrous) Level3->Sol3

Caption: Decision matrix for selecting ligand classes based on substrate steric demand.

Module 2: Base & Solvent Effects (The Environment)[1][2]
Q: I am observing significant protodeboronation (formation of Ar-H). How do I stop this?

A: Protodeboronation is the primary failure mode for hindered/electron-rich boronic acids.[1][2] It is catalyzed by water and high pH .

The Fix: The "Anhydrous Switch"

  • Stop using aqueous bases: Switch from Na₂CO₃(aq) to Anhydrous K₃PO₄ or Cs₂CO₃ .

  • Solvent: Use 1,4-Dioxane or Toluene (super-dry).

  • Additives: If using boronic esters, add a trace of water (strictly controlled, e.g., 2-5 equivalents) only if conversion is zero, as some water is needed for the oxo-palladium pathway. However, for severe protodeboronation, strictly anhydrous conditions with MIDA boronates or Molander Trifluoroborates are superior.

Q: Carbonate vs. Phosphate vs. Hydroxide.[2] Which one for hindered coupling?

A:

Base pKa (conj. acid) Role in Hindered Coupling
K₃PO₄ (Tribasic) ~12.3 The Gold Standard. High basicity facilitates transmetallation of bulky boronates without being as nucleophilic/destructive as hydroxides.
Cs₂CO₃ ~10.3 The "Cesium Effect". Excellent solubility in organic solvents (dioxane/DMF) assists in "naked anion" formation, speeding up reaction rates.

| KOH / tBuOK | >15 | High Risk/High Reward. Necessary for the most hindered cases (tetra-ortho) to force transmetallation, but highly likely to cause protodeboronation or functional group hydrolysis. |

Module 3: Troubleshooting Common Failure Modes
Scenario 1: "The Black Crash"
  • Observation: Reaction mixture turns black immediately; Pd precipitates (Pd black). No product.

  • Diagnosis: Catalyst decomposition ("death") before oxidative addition. The ligand is detaching, or oxygen is present.[1][3]

  • Solution:

    • Degas more rigorously: Sparging is often insufficient. Use freeze-pump-thaw (3 cycles) .

    • Ligand Excess: Add extra free ligand (e.g., 1-2 mol% extra XPhos) to stabilize the Pd species.

Scenario 2: "The Stalled Intermediate"
  • Observation: Starting material (Aryl Halide) is consumed, but no Product. LCMS shows a mass corresponding to Ar-Pd-L (Oxidative Addition Complex).

  • Diagnosis: Transmetallation Failure. The boronic acid cannot approach the bulky Pd center.

  • Solution:

    • Switch Base: Move to KOH or Ba(OH)₂ (barium assists via coordination).

    • Add Fluoride: Use CsF or TBAF (anhydrous). Fluoride activates the boronate (forming Ar-BF₃⁻) which is smaller and more nucleophilic than the trihydroxy species.

Scenario 3: "The Homocoupling Trap"
  • Observation: Formation of Ar-Ar (from boronic acid) instead of Ar-Ar' (cross-product).

  • Diagnosis: Presence of Oxygen (oxidative homocoupling) or Pd(II) acting as an oxidant.[1]

  • Solution:

    • Strict Anaerobic Conditions.

    • Slow Addition: Add the boronic acid via syringe pump over 1-2 hours to keep its concentration low relative to the aryl halide.

Module 4: Standard Operating Procedure (SOP)

Protocol: High-Hindrance Anhydrous Suzuki Coupling Use this for tetra-ortho substituted systems or when standard conditions fail.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.5 - 2.0 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Workflow:

  • Glovebox/Schlenk Setup: In a glovebox or under active Ar flow, combine Aryl Halide, Boronic species, Base, and Catalyst in a reaction vial equipped with a magnetic stir bar.

  • Solvent Prep: Sparge anhydrous 1,4-Dioxane with Argon for 20 minutes.

  • Addition: Add solvent via syringe through the septum.

  • Sealing: Cap tightly (Teflon-lined screw cap).

  • Reaction: Heat to 100°C (or 110°C for extreme cases) for 16-24 hours. Note: Hindered couplings require energy to overcome the rotational barrier.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Analyze crude via LCMS.

Visualizing the Pathway

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast with e- rich Ligand TransMet Transmetallation (Rate Limiting in Hindered) OxAdd->TransMet BLOCKED by Sterics (Requires Strong Base/F-) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Driven by Bulky Ligand Product Ar-Ar' RedElim->Product Substrate Ar-X + Ar'-B(OH)2 Substrate->Pd0 Start

Caption: The catalytic cycle highlighting Transmetallation as the primary bottleneck in hindered systems.

References
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 48(13), 2383–2387. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Tetra-ortho-Substituted Aryl Halides." Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Tang, W., et al. (2010). "AntPhos: A Novel Phosphorus Ligand for the Efficient Synthesis of Sterically Hindered Biaryls." Organic Letters, 12(4), 848–851. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in [4-(Dimethylphosphoryl)phenyl]boronic Acid Cross-Couplings

Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-coupling reactions involving [4-(dimethylphosphoryl)phenyl]boronic acid . This guide is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for Suzuki-Miyaura cross-coupling reactions involving [4-(dimethylphosphoryl)phenyl]boronic acid . This guide is designed for researchers and drug development professionals facing the common, yet highly detrimental, issue of boronic acid homocoupling.

Here, we dissect the mechanistic causes of this side reaction and provide field-proven, self-validating protocols to maximize your cross-coupling yields.

The Mechanistic Root of the Problem

Homocoupling—the undesired dimerization of the boronic acid to form a symmetrical biaryl—is a notorious side reaction in Suzuki-Miyaura couplings. When working with [4-(dimethylphosphoryl)phenyl]boronic acid, this issue is severely amplified due to two specific molecular features:

  • Electronic Deficiency: The dimethylphosphoryl group (

    
    ) is strongly electron-withdrawing. In Suzuki couplings, electron-deficient boronic acids undergo the rate-determining transmetalation step much slower than their electron-rich counterparts. This kinetic bottleneck increases the residence time of Palladium(II) intermediates, allowing background homocoupling pathways to outcompete the desired cross-coupling.
    
  • Competitive Coordination: The phosphoryl oxygen is a potent Lewis base. It can competitively coordinate to the palladium center, blocking the vacant coordination site required for the boronic acid to transmetalate.

When these factors stall the catalytic cycle, trace oxygen in the system reacts with the active


 catalyst to form a highly reactive 

peroxo complex. This complex rapidly coordinates the oxophilic boron atom, forcing a double transmetalation that ejects the homocoupled biaryl .
Pathway Visualization

G Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar-X)L₂ Oxidative Addition Pd0->OxAdd + Ar-X Peroxo (η²-O₂)PdL₂ Peroxo Complex Pd0->Peroxo + O₂ (Air Leak) TransMet Pd(II)(Ar)(Ar')L₂ Transmetalation (Slowed by -P(=O)Me₂) OxAdd->TransMet + Ar'B(OH)₂ TransMet->Pd0 CrossProd Cross-Coupled Product Desired Pathway TransMet->CrossProd Reductive Elimination HomoTrans Pd(II)(Ar')₂L₂ Double Transmetalation Peroxo->HomoTrans + 2 Ar'B(OH)₂ HomoTrans->Pd0 HomoProd 4,4'-bis(dimethylphosphoryl)biphenyl Undesired Homocoupling HomoTrans->HomoProd Reductive Elimination

Competitive pathways in Suzuki coupling: desired cross-coupling vs. O2-mediated homocoupling.

Troubleshooting Guide & FAQs

Q1: I am observing massive amounts of the symmetrical biaryl, 4,4'-bis(dimethylphosphoryl)biphenyl. What is the primary trigger? A: The two primary triggers are the presence of trace oxygen and the use of


 precatalysts. Oxygen drives the peroxo-mediated homocoupling pathway . Alternatively, if you are using a 

source like

, the initial reduction to the active

species consumes two equivalents of your boronic acid, immediately generating the homocoupled byproduct before the catalytic cycle even begins.

Q2: How should I adjust my catalyst and ligand selection to suppress this? A: Switch to a


 precursor, such as 

, to completely eliminate the reductive initiation step. Pair this with a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . The steric bulk of these ligands prevents the undesired coordination of the dimethylphosphoryl group to the palladium center, while their electron richness accelerates both oxidative addition and reductive elimination, pushing the desired catalytic cycle forward faster than the homocoupling pathway .

Q3: Does the physical addition method of the boronic acid matter? A: Yes. Because homocoupling is a bimolecular process with respect to the boronic acid (requiring two molecules to react at the metal center), keeping the steady-state concentration of the boronic acid low is a powerful kinetic deterrent. Dissolving the [4-(dimethylphosphoryl)phenyl]boronic acid in degassed solvent and adding it via a syringe pump over 2–4 hours drastically reduces homocoupling.

Quantitative Optimization Data

To transition from a failing reaction to a high-yielding protocol, several parameters must be optimized synergistically. The table below summarizes the causality behind the required condition shifts.

ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Catalyst Precursor

(5 mol%)

(2 mol%)
Eliminates the

reduction step that natively consumes boronic acid to form the homocoupled biaryl.
Ligand

XPhos or SPhosBulky biaryl phosphines prevent competitive coordination of the phosphoryl oxygen and accelerate reductive elimination.
Atmosphere Ambient Air /

balloon
Rigorous Argon (Freeze-Pump-Thaw)Prevents formation of the

peroxo complex, the primary driver of oxidative homocoupling.
Boronic Acid Addition All at once (Batch)Syringe pump (over 2 hours)Keeps the steady-state concentration of boronic acid low, favoring cross-coupling kinetics over bimolecular dimerization.
Base

or


(Anhydrous)
Milder bases prevent base-promoted disproportionation and protodeboronation of the electron-deficient substrate.
Homocoupling Yield 25% - 40%< 2% Synergistic effect of

exclusion,

initiation, and optimized steady-state kinetics.

Validated Step-by-Step Experimental Protocol

This self-validating protocol utilizes rigorous air-free techniques and kinetic control to ensure the homocoupling of [4-(dimethylphosphoryl)phenyl]boronic acid remains below 2%.

Step 1: Equipment & Reagent Preparation

  • Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with high-purity Argon (repeat 3 times).

  • To the flask, add the aryl halide (1.0 equiv),

    
     (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous 
    
    
    
    (2.0 equiv).

Step 2: Solvent Degassing (Critical Step)

  • Prepare a solvent mixture of 1,4-Dioxane and Water (10:1 v/v).

  • Perform three consecutive Freeze-Pump-Thaw cycles on the solvent mixture to rigorously remove dissolved oxygen. Self-Validation: The solvent should no longer bubble vigorously during the thaw cycle under static vacuum.

Step 3: Syringe Pump Setup

  • In a separate, flame-dried, Argon-purged vial, dissolve [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 equiv) in a small volume of the degassed 1,4-Dioxane.

  • Draw this solution into a gas-tight syringe and mount it onto a programmable syringe pump.

Step 4: Reaction Execution

  • Add the bulk of the degassed Dioxane/Water mixture to the main Schlenk flask containing the catalyst, base, and aryl halide.

  • Heat the reaction mixture to 80 °C under a positive pressure of Argon.

  • Begin the syringe pump addition of the boronic acid solution at a constant rate over 2.5 hours .

  • Once the addition is complete, allow the reaction to stir for an additional 2 hours at 80 °C. Monitor completion via LC-MS.

Step 5: Workup

  • Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo for subsequent column chromatography.
    

References

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society.[Link]

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis.[Link]

Reference Data & Comparative Studies

Validation

Analytical methods for quantitation of [4-(dimethylphosphoryl)phenyl]boronic acid

Title: Analytical Methods for the Quantitation of [4-(dimethylphosphoryl)phenyl]boronic acid: A Comparative Guide Executive Summary The accurate quantitation of [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Methods for the Quantitation of [4-(dimethylphosphoryl)phenyl]boronic acid: A Comparative Guide

Executive Summary

The accurate quantitation of [4-(dimethylphosphoryl)phenyl]boronic acid (CAS: 1376932-77-2) is a critical requirement in drug development, particularly when monitoring reaction intermediates, Suzuki-Miyaura coupling efficiencies, or screening for potentially mutagenic impurities. However, the unique structural properties of this molecule—combining a highly polar, hydrogen-bonding dimethylphosphoryl group with a reactive boronic acid moiety—render traditional chromatographic methods highly susceptible to failure.

This guide objectively compares the three primary analytical workflows used for its quantitation: Direct High-pH UPLC-MS/MS, Pre-column Derivatization LC-MS/MS, and Direct HPLC-UV. By analyzing the causality behind chromatographic behaviors, this guide provides researchers with self-validating protocols to achieve pg/mL sensitivity while overcoming the inherent chemical instability of boronic acids.

Mechanistic Challenges in Boronic Acid Quantitation

As an application scientist, it is critical to understand why standard analytical methods fail before attempting to optimize them. The quantitation of [4-(dimethylphosphoryl)phenyl]boronic acid is complicated by three fundamental chemical behaviors:

  • Thermodynamic Instability (Boroxine Equilibrium): In aqueous and organic solutions, free boronic acids undergo spontaneous dehydration to form cyclic trimers known as boroxines. During chromatographic separation, this dynamic equilibrium shifts continuously, resulting in split peaks, broad tailing, and non-linear mass spectrometric responses[1].

  • Secondary Silanol Interactions: The dimethylphosphoryl oxygen is a potent hydrogen-bond acceptor, while the empty p-orbital of the boron atom acts as a Lewis acid. When analyzed on standard silica-based reversed-phase columns, these functional groups interact aggressively with unendcapped silanol sites, causing severe peak distortion and irreversible column adsorption[2].

  • Ionization Efficiency: While boronic acids can be detected in positive ion mode, they often yield complex, unpredictable adducts. Negative electrospray ionization (ESI-) is highly preferable, as the boronic acid readily forms a stable boronate anion,

    
    , under basic conditions[3].
    

Analytical Workflows: A Visual Comparison

To overcome these challenges, analysts must either chemically lock the molecule into a stable form (derivatization) or manipulate the mobile phase to force the molecule into a stable anionic state (direct analysis).

G Start Sample:[4-(dimethylphosphoryl) phenyl]boronic acid Sub1 Direct LC-MS/MS Workflow Start->Sub1 Sub2 Derivatization LC-MS/MS Workflow Start->Sub2 Dilution Dilution in ACN/Water (Ammonium Acetate Buffer) Sub1->Dilution Deriv Derivatization with Pinacol (Forms Boronate Ester) Sub2->Deriv LC1 UPLC Separation (BEH C18, Basic pH) Dilution->LC1 LC2 UPLC Separation (Standard C18, Acidic pH) Deriv->LC2 MS1 ESI(-) MRM Detection (Monomer [M-H]-) LC1->MS1 MS2 ESI(+) MRM Detection (Ester [M+H]+) LC2->MS2 Data Quantitation & Data Analysis MS1->Data MS2->Data

Workflow comparison: Direct LC-MS/MS vs. Derivatization for boronic acid quantitation.

Objective Method Comparison

Direct High-pH UPLC-MS/MS (Underivatized)

By utilizing a high-pH mobile phase (e.g., 0.1% ammonia or 10 mM ammonium acetate, pH ~9) and a hybrid organic-inorganic silica column (e.g., Waters BEH or Agilent Poroshell HPH), the boronic acid is driven entirely into its anionic boronate form. This chemical shift suppresses boroxine formation and eliminates silanol interactions, allowing for ultra-fast, direct quantitation[1],[4].

Pre-Column Derivatization LC-MS/MS

For highly complex matrices or when basic mobile phases cannot be used, derivatization with a diol (such as pinacol) locks the boronic acid into a sterically hindered, stable boronate ester[5]. This completely abolishes boroxine formation and increases the molecule's lipophilicity, allowing for standard acidic mobile phases (e.g., 0.1% formic acid) and standard C18 columns.

Direct HPLC-UV (Bulk Analysis)

For routine reaction monitoring where trace sensitivity is not required, UV detection at ~220 nm can be utilized. However, to maintain peak integrity, this method still strictly requires the use of specialized hybrid columns and buffered mobile phases to prevent dehydration[1].

Comparative Performance Data

ParameterDirect High-pH UPLC-MS/MSPre-Column Derivatization LC-MS/MSDirect HPLC-UV (Bulk)
Analyte State Boronate Anion (Monomer)Boronate EsterEquilibrium Mixture
Column Chemistry Ethylene Bridged Hybrid (BEH)Standard C18Poroshell HPH C18
Mobile Phase 10 mM Ammonium Acetate / ACN0.1% Formic Acid / ACN0.1% Ammonia / ACN
Ionization Mode ESI (-)ESI (+)N/A (UV ~220 nm)
LOD / LOQ ~2-10 pg/mL[3]~1-5 ng/mL (ppm range)[5]~0.1 µg / 1.0 µg[1]
Sample Prep Time < 5 minutes30 - 60 minutes< 5 minutes
Primary Use Case High-throughput bioanalysisTrace impurity profilingBulk purity & reaction monitoring

Optimized Experimental Protocol: Direct High-pH UPLC-MS/MS

Rationale: This protocol provides a self-validating system by utilizing a basic mobile phase to maintain the monomeric boronate anion. This ensures a single, sharp chromatographic peak and maximizes ESI(-) sensitivity, bypassing the need for laborious derivatization steps[3],[4].

Step 1: Standard & Sample Preparation

  • Accurately weigh[4-(dimethylphosphoryl)phenyl]boronic acid and dissolve it in 100% LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Critical Causality Step: Dilute the stock into the working calibration range (e.g., 10 pg/mL to 100 ng/mL) using a diluent of 50:50 Methanol/Water containing 5 mM Ammonium Acetate . The presence of the buffer in the diluent pre-ionizes the analyte, preventing boroxine trimerization in the autosampler vial prior to injection[3].

Step 2: Chromatographic Separation

  • System: UPLC coupled to a tandem quadrupole mass spectrometer (e.g., SCIEX 7500 or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Note: The ethylene-bridged hybrid particle is mandatory as it resists dissolution at high pH and minimizes the silanol activity that traps the dimethylphosphoryl group.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~8.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MRM) Parameters

  • Polarity: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: Monitor the

    
     adduct. For [4-(dimethylphosphoryl)phenyl]boronic acid (MW = 197.97), tune the Q1 mass to m/z 197.0.
    
  • Product Ion: Optimize the Collision Energy (CE) between -15V to -30V to monitor the primary product ion (typically corresponding to the loss of the boronic acid group or cleavage at the phosphoryl center).

  • Source Temperature: 500°C to ensure complete desolvation of the highly polar aqueous droplets.

Step 4: System Suitability & Validation

  • Inject a blank (diluent only) immediately following the highest calibration standard to confirm the absence of carryover. Boronic acids are notorious for adhering to PEEK tubing and injection valves; if carryover is observed, implement a strong needle wash consisting of 50:50:0.1 Methanol/Acetonitrile/Ammonia.

  • Verify linearity (

    
    ) across the calibration curve. Ensure the relative standard deviation (RSD) of the lowest standard (LLOQ) is < 15%[3].
    

References

  • Quantitation of boronic acids
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP.

Sources

Comparative

Precision Kinetics: A Comparative Guide to LC-MS Monitoring of Suzuki-Miyaura Coupling

Executive Summary In the high-stakes environment of drug discovery, the Suzuki-Miyaura cross-coupling reaction is a workhorse for carbon-carbon bond formation.[1][2] However, its reliance on organoboron reagents introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, the Suzuki-Miyaura cross-coupling reaction is a workhorse for carbon-carbon bond formation.[1][2] However, its reliance on organoboron reagents introduces unique analytical challenges that traditional methods (TLC, HPLC-UV) often fail to address. Boronic acids are amphoteric, chemically unstable, and frequently lack strong chromophores relative to their biaryl products.

This guide objectively compares LC-MS against traditional monitoring techniques, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice for kinetic profiling.[1] We provide a self-validating protocol designed to detect the "silent killers" of Suzuki reactions—protodeboronation and oxidative homocoupling—that often go unnoticed until purification.

Part 1: The Analytical Challenge of Boronic Acids

To monitor a reaction effectively, one must understand the behavior of the reagents in the analytical source. Aryl boronic acids (


) are notoriously difficult to analyze due to three physicochemical factors:
  • Variable Ionization: They ionize poorly in positive electrospray ionization (ESI+) unless a basic nitrogen is present. They often require negative mode (ESI-) or form complex adducts.

  • In-Source Dehydration: Boronic acids readily dehydrate to form boroxines (cyclic trimers) or dimers in the mass spectrometer source, creating confusing mass spectra.

  • Protodeboronation: The hydrolytic cleavage of the C-B bond yields the de-boronated arene (

    
    ).[3] This side product is often non-polar and UV-silent, co-eluting with starting materials in standard reverse-phase methods.
    
Visualization: The Reaction & Speciation Landscape

The following diagram maps the reaction pathways and the specific species that must be tracked to ensure reaction integrity.

SuzukiPathways cluster_inputs Reactants cluster_main cluster_outputs Outcomes SM1 Aryl Halide (Ar-X) Pd Pd(0) Catalyst SM1->Pd SM2 Boronic Acid (Ar'-B(OH)2) TransMet Transmetalation SM2->TransMet Side1 Protodeboronation (Ar'-H) *The Silent Killer* SM2->Side1 Hydrolysis (Base/Heat) Side2 Homocoupling (Ar'-Ar') SM2->Side2 Oxidation Side3 Boroxine (Trimer) SM2->Side3 Dehydration (In-Source/Column) Pd->TransMet Prod Biaryl Product (Ar-Ar') TransMet->Prod Reductive Elimination

Figure 1: The Suzuki-Miyaura reaction landscape. Note that Protodeboronation (Red) competes directly with the Transmetalation step, consuming the boronic acid.

Part 2: Technology Comparison

While Thin Layer Chromatography (TLC) is the standard for "quick looks," it is insufficient for process optimization. The table below contrasts the performance of common analytical techniques for this specific chemistry.

FeatureLC-MS (Recommended) TLC HPLC-UV GC-MS
Primary Detection Mass-to-Charge (

)
Visual / UV StainUV AbsorptionElectron Impact (EI)
Boronic Acid Visibility High (ESI Negative Mode)Low (Often streaks/tails)Variable (Weak chromophore)Very Low (Thermally unstable)
Quantification Quantitative (Area under curve)Qualitative onlyQuantitativeQuantitative
Impurity ID Excellent (Mass specificity)Poor (Rf overlap common)Good (if UV active)Good (if volatile)
Protodeboronation Detected (Specific mass)Often InvisibleOften Co-elutesDetected
Throughput High (1-3 min runs)MediumMedium (5-10 min)Low (Long run times)

The Verdict: LC-MS is the only technique that simultaneously quantifies the product while explicitly identifying the specific side-reactions (deboronation vs. homocoupling) that cause yield loss. GC-MS requires derivatization of boronic acids (usually to pinacol esters) to prevent thermal degradation in the injector port [1].

Part 3: Method Development Strategy

The "Dual-View" Ionization Approach
  • Target: Aryl Halide & Biaryl Product

    • Mode: ESI Positive (

      
      )
      
    • Mechanism: Protonation

      
       or Sodium adducts 
      
      
      
      .
  • Target: Boronic Acid[1][3][4][5][6][7][8][9][10]

    • Mode: ESI Negative (

      
      )
      
    • Mechanism: Boronic acids are Lewis acids. They capture anions or deprotonate.

    • Key Adducts: Look for

      
       (deprotonated), 
      
      
      
      (formate adduct), or
      
      
      (alkoxide adduct) [2].
Mobile Phase Selection

Avoid strong acids (0.1% TFA) if possible, as they suppress negative mode ionization.

  • Recommended: 5-10 mM Ammonium Acetate or Formate (pH ~4-5).

  • Why? This buffer supports protonation in positive mode while providing acetate/formate anions to stabilize the boronic acid adducts in negative mode.

Part 4: Self-Validating Experimental Protocol

This protocol includes a "Quench & Filter" step essential for stopping the reaction. Injecting active Pd catalyst onto an LC column can damage the stationary phase and lead to on-column reactions.

Workflow Visualization

Workflow Step1 1. Sampling (Take 20-50 µL aliquot) Step2 2. Quench & Dilute (Add to 950 µL MeCN:H2O + 0.1% Formic Acid) *Stops Reaction* Step1->Step2 Immediate Step3 3. Filtration (0.2 µm PTFE Filter) *Removes Pd solids* Step2->Step3 Step4 4. LC-MS Injection (Gradient 5-95% B) Step3->Step4 Step5 5. Data Processing (Extract Ion Chromatograms) Step4->Step5

Figure 2: Analytical workflow ensuring catalyst removal and reaction termination.

Step-by-Step Methodology
  • Preparation:

    • Mobile Phase A: Water + 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile (MeCN).[11]

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 1.7 µm or 2.5 µm particle size.

  • Sampling (Time = 0, 1h, 4h, End):

    • Remove 20 µL of reaction mixture.

    • CRITICAL: Dispense immediately into a vial containing 980 µL of MeCN/Water (1:1). The high dilution and solvent change effectively quench the Suzuki coupling.

  • LC Parameters:

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes. (Fast gradient prevents on-column degradation).

  • MS Parameters:

    • Scan Range: 100–800

      
      .
      
    • Polarity Switching: ON (Cycle time < 0.5s).

Part 5: Data Interpretation & Troubleshooting

When analyzing the data, do not rely on the Total Ion Chromatogram (TIC) alone, as the background noise in negative mode can be high. Use Extracted Ion Chromatograms (EIC) for specific masses.

The "Ghost" Mass Checklist

If you cannot find your Boronic Acid peak, check for these common artifacts:

SpeciesFormulaObserved Mass (

)
Ionization Mode
Parent Acid


Negative
Formate Adduct


(

)
Negative
Boroxine


Positive
Methyl Boronic Ester


Positive (if MeOH used)
Case Study: Detecting Protodeboronation

If your product yield is low but the boronic acid is gone, generate an EIC for the mass of


 (Parent Boronic Mass minus 43.8 Da).
  • Example: Phenylboronic acid (

    
    ) 
    
    
    
    Benzene (
    
    
    ).
  • Observation: If the

    
     peak increases over time while Product stays flat, your reaction conditions are too basic or the temperature is too high [3].
    

References

  • RSC Analytical Methods. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 2012.

  • Journal of the American Society for Mass Spectrometry. "Arylboronic Acid Chemistry under Electrospray Conditions." J. Am. Soc. Mass Spectrom., 2013.[4][12]

  • Wikipedia / Chemical Reviews. "Protodeboronation: Mechanisms and Side Reactions." Wikipedia/ChemRev, Updated 2024.

  • Advion Application Notes. "Suzuki Reaction Monitoring: The TLC/CMS Analysis." Advion, 2015.[13]

Sources

Validation

A Technical Guide to the Reactivity of [4-(dimethylphosphoryl)phenyl]boronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. The choice of the organoboron coupling partner is a critical determinant of reaction efficiency, yield, and scope. This guide provides an in-depth comparative analysis of [4-(dimethylphosphoryl)phenyl]boronic acid, a reagent of growing interest, against a backdrop of more conventional arylboronic acids. By examining its unique electronic and steric characteristics, supported by theoretical principles and available experimental context, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, almost universally accepted, proceeds through three principal stages: oxidative addition, transmetalation, and reductive elimination.[1][2] The reactivity of the boronic acid component is most influential during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The facility of this transfer is governed by the electronic and steric properties of the boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Unveiling the Electronic Character of the Dimethylphosphoryl Group

The distinguishing feature of [4-(dimethylphosphoryl)phenyl]boronic acid is the dimethylphosphoryl substituent at the para position. To quantitatively assess its electronic influence, we turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants to the electronic properties of substituents. The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

While a specific Hammett constant (σp) for the dimethylphosphoryl group is not as commonly tabulated as for other functional groups, it is recognized as a strong electron-withdrawing group. This is due to the combination of the inductive effect of the electronegative oxygen atoms and the potential for pπ-dπ back-bonding, which delocalizes electron density from the aromatic ring onto the phosphorus atom. For context, its electron-withdrawing strength is often compared to that of a nitro group (σp = +0.78) or a cyano group (σp = +0.66).[3][4]

The strong electron-withdrawing nature of the dimethylphosphoryl group is anticipated to decrease the nucleophilicity of the aryl group attached to the boron atom. This, in turn, can influence the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Comparative Reactivity Analysis

To provide a clear comparison, we will consider the reactivity of [4-(dimethylphosphoryl)phenyl]boronic acid in relation to three benchmark boronic acids: the parent phenylboronic acid, an electron-rich analogue (4-methoxyphenylboronic acid), and a strongly electron-deficient analogue (4-nitrophenylboronic acid).

Boronic AcidSubstituentHammett Constant (σp)Expected Electronic Effect
Phenylboronic Acid-H0.00Neutral
4-Methoxyphenylboronic Acid-OCH₃-0.27Electron-Donating
[4-(dimethylphosphoryl)phenyl]boronic acid -P(O)(CH₃)₂ ~+0.5 to +0.7 (estimated) Strongly Electron-Withdrawing
4-Nitrophenylboronic Acid-NO₂+0.78Strongly Electron-Withdrawing

Table 1: Comparison of Electronic Properties of Selected Boronic Acids.

Reactivity Trends:

  • Electron-Donating Groups (-OCH₃): Generally, electron-donating groups increase the electron density on the aryl ring, enhancing its nucleophilicity and often accelerating the transmetalation step. Consequently, 4-methoxyphenylboronic acid is typically observed to be more reactive than phenylboronic acid in many Suzuki-Miyaura couplings.

  • Electron-Withdrawing Groups (-P(O)(CH₃)₂, -NO₂): Conversely, strong electron-withdrawing groups decrease the nucleophilicity of the aryl ring.[5] This can lead to a slower transmetalation step. Therefore, both [4-(dimethylphosphoryl)phenyl]boronic acid and 4-nitrophenylboronic acid are expected to be less reactive than phenylboronic acid and significantly less reactive than 4-methoxyphenylboronic acid, particularly when all other reaction parameters are held constant.

Experimental Design for a Comparative Reactivity Study

To empirically validate the predicted reactivity trends, a systematic comparative study is essential. The following experimental workflow provides a robust framework for such an investigation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: - Aryl Halide - Palladium Catalyst - Ligand - Base B Array Reactions in Vials: - Add Boronic Acids (1 equiv each) A->B C Add Stock Solutions to Vials B->C D Run Reactions under Identical Conditions (Time, Temperature) C->D E Monitor Progress by TLC, GC, or LC-MS D->E F Quench Reactions E->F G Determine Yields by Internal Standard Method F->G H Compare Reactivity (Yield vs. Time) G->H caption Figure 2: Workflow for Comparative Reactivity Study.

Caption: Figure 2: Workflow for Comparative Reactivity Study.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for the specific aryl halide used.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acids:

    • Phenylboronic acid (1.2 mmol)

    • 4-Methoxyphenylboronic acid (1.2 mmol)

    • [4-(dimethylphosphoryl)phenyl]boronic acid (1.2 mmol)

    • 4-Nitrophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 4:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a series of identical reaction vessels, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Seal the vessels and purge with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • Stir the reactions at a constant temperature (e.g., 80 °C) for a set period (e.g., 12 hours).

  • At regular intervals, withdraw aliquots from each reaction mixture for analysis by GC or LC-MS to monitor product formation and starting material consumption.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the isolated yield for each reaction.

Conclusion and Practical Recommendations

The presence of the strongly electron-withdrawing dimethylphosphoryl group positions [4-(dimethylphosphoryl)phenyl]boronic acid as a less reactive substrate in Suzuki-Miyaura couplings compared to phenylboronic acid and its electron-rich derivatives. This is primarily attributed to the reduced nucleophilicity of the aryl ring, which is expected to slow the rate-determining transmetalation step in many cases.

For researchers and drug development professionals, this understanding has several practical implications:

  • Reaction Optimization is Key: When employing [4-(dimethylphosphoryl)phenyl]boronic acid, it is advisable to start with more forcing reaction conditions than would be used for electron-neutral or electron-rich boronic acids. This may include higher catalyst loadings, the use of highly active phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands), stronger bases (e.g., K₃PO₄ or Cs₂CO₃), and elevated temperatures.

  • Managing Side Reactions: The potential for slower desired coupling reactions increases the likelihood of side reactions such as protodeboronation. Careful control of reaction conditions, particularly the exclusion of excess water and the use of an appropriate base, is crucial.

  • A Valuable Tool for Late-Stage Functionalization: Despite its potentially lower reactivity, the unique electronic properties and the presence of the phosphoryl group make [4-(dimethylphosphoryl)phenyl]boronic acid a valuable tool for introducing a phosphorus-containing moiety, which can be a desirable feature in medicinal chemistry for its potential to act as a phosphate mimetic or to engage in specific interactions with biological targets.

By carefully considering the electronic nature of [4-(dimethylphosphoryl)phenyl]boronic acid and systematically optimizing reaction conditions, chemists can successfully incorporate this valuable building block into their synthetic strategies, enabling the creation of novel and complex molecular architectures.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • McLaughlin, M. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 2005 , 7 (22), 4875–4878. [Link]

  • Yasbawa, M. I., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 2021 , 11(46), 28695-28704. [Link]

  • Thomas, A. A., et al. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 2019 , 25(59), 13496-13506. [Link]

  • Kuwahara, T., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 2024 , 72(4), 327-335. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991 , 91 (2), 165–195. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42(12), 5270-5298. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 2008 , 47(26), 4869-4873. [Link]

Sources

Comparative

Beyond PCl₃: Advanced Reagents for P-Bridged Biaryl Phosphine Synthesis

Topic: Alternative Reagents for the Synthesis of P-Bridged Biaryl Phosphines Format: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary P-bridged biaryl p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents for the Synthesis of P-Bridged Biaryl Phosphines Format: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

P-bridged biaryl phosphines (e.g., dibenzophospholes, 9-phosphafluorenes) are privileged scaffolds in organic electronics (OLEDs) and homogeneous catalysis due to their high thermal stability and tunable bite angles. Historically, the synthesis of these compounds has relied on the "P1 + C4" synthon approach using phosphorus trichloride (


) or dichlorophenylphosphine (

) with dilithiated biaryls. While effective, this route demands cryogenic conditions, utilizes pyrophoric reagents, and suffers from poor atom economy.

This guide evaluates three high-performance alternatives that circumvent the hazards of chlorophosphines:

  • Elemental Phosphorus (

    
    ):  High atom economy via direct nucleophilic activation.
    
  • Phosphine Oxides (

    
    ):  Palladium-catalyzed C-H activation (The "Oxide Route").
    
  • Phosphenium Equivalents: Electrophilic cyclization using phosphonic acids.

The Incumbent: The Chlorophosphine Route ( / )

For context and baseline comparison.

The traditional method involves the double lithiation of a biaryl halide followed by electrophilic quenching with a chlorophosphine.

  • Mechanism: Dilithio-biaryl nucleophilic attack on

    
     centers.
    
  • Limitations:

    • Safety: Requires handling pyrophoric organolithiums and corrosive/toxic chlorophosphines.

    • Conditions: Strict cryogenic control (-78 °C) is required to prevent polymerization or side reactions.

    • Scalability: Exotherms at scale are difficult to manage; stoichiometry must be precise to avoid oligomers.

Alternative 1: The "Oxide Route" (Pd-Catalyzed C-H Activation)

Best for: Late-stage functionalization and air-stable intermediate handling.

This method utilizes air-stable secondary phosphine oxides.[1] Instead of pre-functionalizing the biaryl with lithium, a Palladium catalyst directs an intramolecular dehydrogenative cyclization. The product is a phosphine oxide, which is easily reduced to the trivalent phosphine.

Mechanism & Performance

The reaction proceeds via a Pd(II)/Pd(0) cycle involving C-H activation at the biaryl ortho position.

  • Reagents: Secondary Phosphine Oxide, Pd(OAc)₂ (Cat.), Ag₂CO₃ or air (Oxidant).

  • Key Advantage: Avoids cryogenic lithiation; tolerates functional groups (esters, nitriles) incompatible with BuLi.

Comparative Data: vs. Oxide Route
MetricTraditional (

+ BuLi)
Oxide Route (Pd-Cat C-H)
Reagent Stability Low (Moisture sensitive/Pyrophoric)High (Air/Moisture Stable)
Temperature -78 °C to RT80 °C – 120 °C
Functional Group Tolerance Poor (No electrophiles)Excellent
Yield (Typical) 60–85%85–95%
Atom Economy Low (Stoichiometric LiCl salt waste)High (Water/AcOH byproduct)
Experimental Protocol: Synthesis of 9-Phenyl-9-phosphafluorene Oxide

Adapted from Satoh et al. and recent optimization studies.

  • Reagents:

    • [1,1'-Biphenyl]-2-yl(phenyl)phosphine oxide (1.0 equiv)

    • Pd(OAc)₂ (5 mol%)[2]

    • Ag₂CO₃ (1.0 equiv) [Note: Air can be used with specific ligands, but Ag salt is standard for bench scale]

    • Solvent: Acetic Acid (AcOH) or Toluene/Pivalic Acid.

  • Procedure:

    • Charge a reaction tube with the phosphine oxide substrate, Pd(OAc)₂, and Ag₂CO₃.

    • Add solvent (0.2 M concentration).

    • Heat to 100 °C for 12 hours under air or N₂ (depending on oxidant).

    • Workup: Filter through Celite to remove Ag residues. Concentrate in vacuo.

    • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

  • Reduction to Phosphine:

    • Dissolve Oxide in Toluene. Add

      
       (3 equiv) and 
      
      
      
      (5 equiv). Heat to 100 °C for 4h.
    • Yield: >90% conversion to trivalent P-bridged phosphine.[3]

Alternative 2: Elemental Phosphorus ( ) Activation

Best for: Industrial scale-up and high atom economy.

White phosphorus (


) is the industrial feedstock for 

, so using it directly skips the chlorination step. Recent methods use "biphenyl dilithio" reagents to crack the

tetrahedron directly.
  • Mechanism: Cooperative nucleophilic attack by the C-Li bonds on the

    
     cage, generating phosphafluorenyl lithium species and polyphosphides.
    
  • Performance:

    • Yield: High (>80%) for specific unfunctionalized backbones.

    • Waste: Significantly reduced compared to

      
       processes.
      
    • Safety Note:

      
       is highly toxic and pyrophoric; however, it avoids the formation of corrosive HCl gas associated with 
      
      
      
      hydrolysis.

Mechanistic Comparison (Graphviz Visualization)

The following diagram contrasts the reaction pathways. Note how the Oxide Route bypasses the high-energy lithiated intermediates.

G cluster_0 Starting Material cluster_1 Pathway A: Traditional cluster_2 Pathway B: Oxide (Recommended) Biaryl Biaryl / Biphenyl Li_Int Dilithio-Biaryl (Pyrophoric, -78°C) Biaryl->Li_Int 2.2 eq n-BuLi Sec_Oxide Sec-Phosphine Oxide (Air Stable) Biaryl->Sec_Oxide P-C Coupling Prod_A P-Bridged Phosphine Li_Int->Prod_A + PCl3 PCl3 PCl3 / PhPCl2 Pd_Cycle Pd(II) C-H Activation (100°C) Sec_Oxide->Pd_Cycle Oxide_Prod Dibenzophosphole Oxide Pd_Cycle->Oxide_Prod - H2O/AcOH Red_Step Silane Reduction Oxide_Prod->Red_Step Prod_B P-Bridged Phosphine Red_Step->Prod_B

Caption: Pathway A depicts the traditional high-energy route. Pathway B shows the modern Pd-catalyzed route, utilizing stable oxide intermediates.

Critical Selection Guide

When should you switch from


?
ScenarioRecommended Reagent/MethodReason
Substrate contains esters/ketones Oxide Route (Pd-Cat) Organolithiums will attack the carbonyls; Pd-catalysis is chemoselective.
Large Scale (>1 kg) of parent compound Elemental Phosphorus (

)
Cost efficiency and atom economy outweigh handling costs of

.
Rapid Library Synthesis (Drug Discovery) Oxide Route Air-stable intermediates allow for benchtop purification and storage.
Strict Anhydrous/Anaerobic unavailable Oxide Route The oxidative cyclization is tolerant of moisture and air (often uses air as oxidant).

References

  • Direct Synthesis of Dibenzophospholes from Biaryls

    • Nishimura, T. et al. "Synthesis of Dibenzophospholes from Biphenyl." Journal of Organic Chemistry.
    • (Representative DOI for similar C-H activation work).

  • Palladium-Catalyzed Dehydrogenative Cyclization

    • Kuninobu, Y. et al. "Palladium-Catalyzed Synthesis of Dibenzophosphole Oxides via Intramolecular Dehydrogenative Cyclization." The Journal of Organic Chemistry, 2011.
  • Elemental Phosphorus Activation

    • Li, Y. et al. "Efficient synthesis of dibenzophosphole oxides from white phosphorus." ResearchGate / Journal of Organometallic Chemistry.
  • Review of Dibenzophosphole Synthesis

    • "Synthetic Strategies for Accessing Dibenzophosphole Scaffolds." Synthesis, 2023.[4][5][6]

Sources

Validation

Efficacy of electron-deficient vs electron-rich boronic acids in α-arylation

Topic: Efficacy of Electron-Deficient vs. Electron-Rich Boronic Acids in Oxidative -Arylation Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of Electron-Deficient vs. Electron-Rich Boronic Acids in Oxidative


-Arylation
Content Type:  Technical Comparison Guide
Audience:  Senior Chemists, Process Development Scientists, and Medicinal Chemists.

The Electronic Divide: Optimizing Oxidative -Arylation with Boronic Acids

Executive Summary & Scope

Unlike the canonical Buchwald-Hartwig


-arylation (which utilizes aryl halides and Pd(0)), 

-arylation using aryl boronic acids proceeds via an oxidative cross-coupling mechanism . This transformation typically employs Pd(II) or Cu(II) catalysis and requires a stoichiometric oxidant to regenerate the active metal species.[1]

The efficacy of this reaction is governed by a fundamental trade-off driven by the electronic nature of the boronic acid:

  • Electron-Rich (ER) Boronic Acids: Exhibit rapid transmetallation kinetics but suffer from high rates of protodeboronation and oxidative homocoupling.

  • Electron-Deficient (ED) Boronic Acids: Offer superior stability and chemoselectivity but are frequently plagued by sluggish transmetallation , leading to stalled catalytic cycles.

This guide provides the mechanistic grounding and experimental protocols to navigate these electronic disparities.

Mechanistic Divergence

To troubleshoot low yields, one must understand where the cycle fails based on electronic density.

The Critical Path: Transmetallation vs. Decomposition

In the oxidative cycle (Pd(II)/oxidant), the aryl boronic acid nucleophile attacks the electrophilic Pd(II) center.

  • Transmetallation (The Entry Gate):

    • ER Boronic Acids (e.g., 4-OMe-Ph-B(OH)₂): The increased electron density on the carbon-boron bond facilitates rapid attack on the metal center. However, this same nucleophilicity makes the C-B bond susceptible to protonolysis (protodeboronation) by adventitious water or acidic protons in the substrate [1].

    • ED Boronic Acids (e.g., 4-CF₃-Ph-B(OH)₂): The electron-withdrawing groups pull density from the C-B bond, rendering it less nucleophilic. Transmetallation becomes the rate-limiting step (RLS).

  • Reductive Elimination (The Exit Gate):

    • ER Systems: The resulting Pd(II)-Ar complex is electron-rich, which stabilizes the complex and can retard the reductive elimination step, potentially allowing time for

      
      -hydride elimination (if alkyl groups are present) or homocoupling.
      
    • ED Systems: The electron-poor nature facilitates faster reductive elimination once the complex is formed, leading to cleaner reaction profiles if the initial barrier of transmetallation is overcome.

Visualization: The Electronic Influence on Catalytic Flow

OxidativeArylation Start Pd(II) Pre-Catalyst Transmetallation Transmetallation (Ar-B(OH)₂ enters) Start->Transmetallation Intermed Pd(II)-Ar Enolate Complex Transmetallation->Intermed Fast for ER Slow for ED Proto SIDE PATH: Protodeboronation (High risk for Electron-Rich) Transmetallation->Proto Moisture/Acid Stall STALL: Sluggish Reactivity (High risk for Electron-Deficient) Transmetallation->Stall High Barrier (ED) RedElim Reductive Elimination (C-C Bond Formation) Intermed->RedElim Oxidation Re-oxidation (Pd(0) → Pd(II)) RedElim->Oxidation Pd(0) released Oxidation->Start Oxidant (Cu/O₂)

Caption: Figure 1. The oxidative catalytic cycle.[1][2][3][4] Electron-rich substrates risk diversion to protodeboronation, while electron-deficient substrates risk stalling at the transmetallation entry point.

Comparative Performance Data

The following data summarizes typical performance metrics in Cu-mediated oxidative


-arylation of active methylenes (e.g., diethyl malonate) [2, 3].
FeatureElectron-Rich (e.g., 4-OMe, 4-Me)Electron-Deficient (e.g., 4-NO₂, 4-CF₃)
Reactivity (Transmetallation) High (

)
Low (Often requires

T)
Major Side Product Protodeboronation (Ar-H), Homocoupling (Ar-Ar)Unreacted Starting Material
Optimal Temperature 25°C – 40°C (Mild)60°C – 80°C (Elevated)
Base Sensitivity High (Base promotes protodeboronation)Low (Base assists transmetallation)
Oxidant Preference Air/O₂ (Gentle)Cu(OAc)₂ / Ag₂CO₃ (Stronger drive)
Yield Stability Volatile (Sensitive to moisture)Robust (Once activated)

Experimental Protocols

Protocol A: The "Stabilized" Method (For Electron-Rich Boronic Acids)

Objective: Maximize yield by suppressing protodeboronation.

Rationale: ER boronic acids degrade rapidly in the presence of water and strong base. We utilize a slow-addition strategy and a molecular sieve additive to maintain anhydrous conditions.

Step-by-Step:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Reagents: Add Cu(OAc)₂ (0.1 equiv) and 1,10-phenanthroline (0.2 equiv) as the ligand system.

  • Substrate: Add the carbonyl substrate (1.0 equiv) and activated 4Å Molecular Sieves (500 mg/mmol).

  • Solvent: Add anhydrous DMSO (0.2 M concentration). Note: DMSO promotes transmetallation without requiring strong base.

  • The Critical Step (Slow Addition): Dissolve the Electron-Rich Boronic Acid (2.0 equiv) in a separate vial of DMSO. Add this solution via syringe pump over 4 hours at room temperature.

    • Why? Keeping the instantaneous concentration of boronic acid low minimizes homocoupling and protodeboronation relative to the cross-coupling rate.

  • Oxidant: Use an O₂ balloon (1 atm).

  • Workup: Filter through Celite to remove sieves/copper, extract with EtOAc, and wash with 1M HCl (to remove ligand) and brine.

Self-Validation:

  • Check: If you observe the phenol (Ar-OH) or the reduced arene (Ar-H) in LCMS, the addition rate was too fast or the solvent was wet.

Protocol B: The "Activated" Method (For Electron-Deficient Boronic Acids)

Objective: Force transmetallation through thermal and base activation.

Rationale: ED boronic acids are stable but inert. We use fluoride activation or stronger bases to form the more reactive boronate species (Ar-B(OH)₃⁻) which transmetallates faster than the neutral acid.

Step-by-Step:

  • Setup: Standard reaction vial (air tolerance is higher here).

  • Reagents: Add Cu(OTf)₂ (0.1 equiv) – Triflates are more Lewis acidic than acetates, boosting electrophilicity.

  • Base/Activator: Add CsF (2.0 equiv) .

    • Why? Fluoride forms a chemically distinct aryl-fluoroborate intermediate that transmetallates significantly faster than the boronic acid for electron-deficient systems [4].

  • Substrate & Boronic Acid: Add carbonyl substrate (1.0 equiv) and Electron-Deficient Boronic Acid (1.5 equiv) in one portion.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Conditions: Heat to 80°C under air (open flask or drying tube).

  • Workup: Standard aqueous workup.

Self-Validation:

  • Check: If conversion is low (<20%) after 4 hours, increase temperature to 100°C. Decomposition is rarely the issue; activation energy is the barrier.

Troubleshooting Guide (Decision Matrix)

Use this logic flow to diagnose reaction failure based on the electronic class of your reagent.

Troubleshooting Input Reaction Failed? Class Boronic Acid Type? Input->Class ER Electron-Rich Class->ER ED Electron-Deficient Class->ED CheckER Check Side Products ER->CheckER Sol1 Protodeboronation? → Dry solvent, add Mol. Sieves CheckER->Sol1 Sol2 Homocoupling? → Use Syringe Pump (Slow Add) CheckER->Sol2 CheckED Check Conversion ED->CheckED Sol3 No Reaction? → Switch to CsF or tBuOK CheckED->Sol3 Sol4 Stalled? → Increase Temp >80°C CheckED->Sol4

Caption: Figure 2. Troubleshooting logic for oxidative coupling failures.

References

  • Cox, P. A., et al. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Liao, X., & Hartwig, J. F. (2023). Copper-Catalyzed α-Arylation of Carbonyl Compounds. Journal of the American Chemical Society (Review of oxidative mechanisms). Link

  • Jung, Y. C., & Mishra, R. K. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13, 11362-11374. Link

  • Ho, T. D., et al. (2023).[6] Efficient Synthesis of α-Haloboronic Esters via Cu-Catalyzed Atom Transfer Radical Addition.[6] Journal of the American Chemical Society, 145, 27230-27235.[6] Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling [4-(dimethylphosphoryl)phenyl]boronic Acid: A Framework for Safety

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with [4-(dimethylphosphoryl)phenyl]boronic acid. The information herein is synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with [4-(dimethylphosphoryl)phenyl]boronic acid. The information herein is synthesized from established safety protocols for handling both boronic acids and organophosphorus compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the dual-functional nature of this compound necessitates a cautious approach, combining the known risks of its constituent chemical classes. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research.

Hazard Assessment: A Tale of Two Moieties

[4-(dimethylphosphoryl)phenyl]boronic acid is a bifunctional molecule. To understand its risks, we must consider the hazards associated with both the boronic acid group and the organophosphorus (in this case, a dimethylphosphoryl) group.

  • The Boronic Acid Moiety : Phenylboronic acids are known irritants to the skin, eyes, and respiratory system.[1][2] They are often harmful if swallowed and should be handled with care, especially in their powdered form, to avoid inhalation.[3][4] Some boronic acids have also been identified as potential bacterial mutagens, which warrants careful handling to minimize exposure.[5] Furthermore, many boronic acids are hygroscopic and sensitive to light, requiring specific storage conditions.[3][6]

  • The Organophosphorus Moiety : Organophosphorus compounds are a broad class of chemicals, some of which are highly toxic and can be absorbed through the skin, inhaled, or ingested.[7][8] They can act as cholinesterase inhibitors, affecting the nervous system.[7] While the dimethylphosphoryl group in this specific molecule is not identical to the highly toxic organophosphate pesticides, the general classification requires that precautions be taken against dermal absorption and inhalation.[9]

Given this dual-hazard profile, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Weighing (Solid) Safety gogglesNitrile glovesLaboratory coatN95 or higher-rated respirator
Solution Preparation Chemical splash goggles or face shieldNitrile glovesLaboratory coatRequired if not in a fume hood
Reaction Setup & Monitoring Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Work-up & Purification Chemical splash goggles or face shieldNitrile glovesChemical-resistant apron over lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles or face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsHalf-mask or full-face respirator with appropriate cartridges
Rationale for PPE Selection:
  • Eye Protection : The risk of dust particles or splashes makes robust eye protection critical. Safety glasses are a minimum for low-risk activities, but chemical splash goggles should be used whenever handling solutions.[10][11] A face shield worn over goggles provides the best protection during higher-risk procedures like work-ups or spill cleanup.[10]

  • Hand Protection : Nitrile gloves provide good protection against both boronic acids and many organophosphorus compounds.[9] Always inspect gloves for tears or holes before use.[12] For prolonged tasks or when handling concentrates, consider double-gloving.

  • Body Protection : A standard laboratory coat is sufficient for most small-scale operations. However, when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11] For large-scale work or spill response, disposable chemical-resistant coveralls are necessary.[13]

  • Respiratory Protection : The fine, powdered nature of many boronic acids presents a significant inhalation hazard.[14] Therefore, a NIOSH-approved respirator (e.g., N95, P100) must be worn when handling the solid compound outside of a certified chemical fume hood, such as during weighing.[3][10] All work with solutions should be conducted within a fume hood to prevent the inhalation of vapors or aerosols.

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing exposure and ensuring safety.

Donning PPE: A Deliberate Sequence

The following workflow ensures that PPE is worn correctly, providing maximum protection.

A 1. Inspect all PPE for damage (tears, cracks, etc.) B 2. Don lab coat or coveralls A->B C 3. Don respirator (if required). Perform seal check. B->C D 4. Don eye and face protection (goggles/face shield) C->D E 5. Wash and dry hands thoroughly D->E F 6. Don gloves. Ensure cuffs go over lab coat sleeves. E->F

Diagram: PPE Donning Sequence
Doffing (Removing) PPE: Preventing Contamination

The order of removal is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

  • Gloves : The most contaminated item should be removed first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out.

  • Gown/Apron : Untie and peel away from the body, folding the contaminated side inward.

  • Goggles/Face Shield : Handle by the strap or sides to avoid touching the contaminated front surface.

  • Respirator : Remove without touching the front of the respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[15]

Emergency and Disposal Plans

Preparedness is key to managing unexpected events safely.

Exposure and First Aid
  • Skin Contact : Immediately remove all contaminated clothing.[16] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and nature.

Spill Spill Occurs Size Is the spill large or small? Spill->Size Small Small Spill (<100 mL or 10g) Size->Small Small Large Large Spill (>100 mL or 10g) Size->Large Large Alert Alert personnel in the immediate area Small->Alert Evacuate Evacuate the area immediately Large->Evacuate PPE_Small Don appropriate PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Alert->PPE_Small Contain Contain the spill with absorbent material (e.g., vermiculite, sand) PPE_Small->Contain Collect Carefully sweep or scoop material into a labeled hazardous waste container Contain->Collect Clean Decontaminate the area with an appropriate solvent, followed by soap and water Collect->Clean Notify Notify EH&S and lab supervisor. Restrict access to the area. Evacuate->Notify HAZMAT Allow trained HAZMAT team to manage the cleanup Notify->HAZMAT

Diagram: Spill Response Decision Tree
Waste Disposal

All waste containing [4-(dimethylphosphoryl)phenyl]boronic acid, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Containment :

    • Solid Waste : Place in a clearly labeled, sealed, and durable container.[17]

    • Liquid Waste : Collect in a designated, sealed, and secondarily contained waste bottle. Do not overfill.

    • Sharps : Any contaminated sharps (needles, etc.) must go into a designated sharps container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "[4-(dimethylphosphoryl)phenyl]boronic acid," and the associated hazards (Irritant, Potential Mutagen, Organophosphorus Compound).

  • Storage : Store waste in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's certified EH&S professionals. Do not pour any waste down the drain or dispose of it in regular trash.[17]

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively manage the risks associated with handling [4-(dimethylphosphoryl)phenyl]boronic acid, ensuring a safe environment for discovery.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
  • NSW Health. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
  • Restek Corporation. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
  • CAMEO Chemicals. ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S..
  • Pesticide Safety Education Program, Cornell University. Personal Protection for the Applicator and Worker Module.
  • Medscape. (2026, February 24). Organophosphate Toxicity Treatment & Management.
  • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment.
  • Fisher Scientific. (2014, January 31). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.
  • Fisher Scientific. (2012, April 11). SAFETY DATA SHEET - 4-(Dimethylamino)phenylboronic acid pinacol ester.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Nitrophenylboronic acid.
  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Boric acid.
  • National Institutes of Health (NIH). (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC.
  • Organic Process Research & Development. (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
  • U.S. Environmental Protection Agency (EPA). (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • ChemScene LLC. (2025, December 24). Safety Data Sheet - 4-((Dimethylamino)methyl)phenylboronic acid.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.
  • Emergency Medicine Australasia. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PMC.
  • U.S. Navy Medical Department. (2004, November 9). Personal Protective Equipment For Pest Management Personnel.
  • University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Sdfine. (n.d.). PHENYL BORONIC ACID.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - 4-(1H-Tetrazol-5-yl)phenylboronic acid.

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